3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Descripción
Propiedades
IUPAC Name |
5-(3-bromophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWJPLIQCIMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387239 | |
| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424808-07-1 | |
| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling and Synthetic Methodologies of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Executive Summary & Structural Rationale
The 1,3-diaryl-1H-pyrazol-5-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. The specific derivative, 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C15H12BrN3), introduces a meta-bromine substitution on the C3-phenyl ring.
As an application scientist, it is critical to understand that this substitution is not arbitrary; it fundamentally alters the molecule's physicochemical landscape. The meta-bromine atom serves three distinct mechanistic purposes in drug design:
-
Halogen Bonding ( σ -hole interactions): The polarizability of the bromine atom creates an electron-deficient region ( σ -hole), enabling highly directional non-covalent interactions with backbone carbonyls in target protein hinge regions.
-
Steric Shielding: The meta-substitution provides targeted steric bulk that restricts the rotation of the phenyl ring, locking the molecule into a lower-energy bioactive conformation.
-
Metabolic Stability: Halogenation at the meta position frequently blocks cytochrome P450-mediated aromatic oxidation, extending the compound's biological half-life.
Physicochemical & Pharmacokinetic Profiling
Understanding the intrinsic properties of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the 3-bromophenyl group heavily influences the electronic distribution across the pyrazole core, significantly lowering the basicity of both the pyrazole N2 atom and the C5-amine group. The amine is heavily conjugated with the aromatic system, rendering it a poor nucleophile and a weak base (pKa ~ 2.5).
The quantitative physicochemical properties are summarized below, derived from structural analogs and [1]:
| Property | Value | Causality / Pharmacokinetic Implication |
| Molecular Formula | C15H12BrN3 | Defines the core 1,3-diaryl-5-aminopyrazole architecture. |
| Molecular Weight | 314.18 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Exact Mass (Monoisotopic) | 313.021 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Predicted LogP | 4.2 - 4.5 | The highly lipophilic bromine atom drives the LogP up, enhancing membrane permeability but requiring formulation strategies to overcome potential aqueous solubility limits. |
| Topological Polar Surface Area | 44.0 Ų | Optimal for blood-brain barrier (BBB) penetration and cellular permeability. |
| H-Bond Donors / Acceptors | 1 / 2 | The -NH2 acts as a donor; pyrazole nitrogens act as acceptors. |
Regioselective Synthesis Protocol
To ensure high regioselectivity, the synthesis avoids the reaction of 1,3-diketones (which notoriously yield inseparable mixtures of regioisomers) and instead utilizes the cyclocondensation of a β -ketonitrile (cyanoketone) with an arylhydrazine. This is a [2].
Experimental Workflow
Step 1: Reagent Preparation Dissolve 10.0 mmol of 3-(3-bromophenyl)-3-oxopropanenitrile in 30 mL of anhydrous ethanol in a flame-dried round-bottom flask equipped with a magnetic stir bar.
Step 2: Hydrazine Addition & In Situ Liberation Add 11.0 mmol of phenylhydrazine hydrochloride and 11.0 mmol of anhydrous sodium acetate. Causality: Phenylhydrazine is highly susceptible to air oxidation; using the hydrochloride salt ensures reagent stability. The sodium acetate acts as a mild base to liberate the free hydrazine nucleophile in situ without causing base-catalyzed degradation of the β -ketonitrile.
Step 3: Acid Catalysis Add a catalytic amount (0.5 mL) of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the β -ketonitrile, enhancing its electrophilicity for the initial nucleophilic attack. Because acetic acid is a weak acid, it does not fully protonate the hydrazine (pKa ~ 5.2), preserving its nucleophilicity.
Step 4: Cyclocondensation Attach a reflux condenser and heat the mixture to 78 °C for 4-6 hours under an inert argon atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Step 5: Workup & Isolation Once the starting material is consumed, concentrate the solvent in vacuo. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product.
Step 6: Purification Recrystallize the crude residue from a hot ethanol/water mixture to yield pure 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine as a crystalline solid.
Mechanistic Pathway of Cyclocondensation
The reaction proceeds through a self-driven cascade of nucleophilic addition, elimination, and intramolecular ring closure. The regiospecificity is dictated by the initial, rapid formation of the hydrazone at the more electrophilic ketone carbon, followed by the slower intramolecular attack of the secondary nitrogen on the nitrile group.
Reaction mechanism for beta-ketonitrile and phenylhydrazine cyclocondensation.
Analytical Validation & Self-Correcting Workflows
To ensure the integrity of the synthesized compound and rule out the formation of the 3-amino-1,5-diarylpyrazole regioisomer, the analytical workflow must act as a self-validating system.
-
Mass Spectrometry (LC-MS) Isotopic Signature: The presence of the bromine atom provides a built-in validation mechanism. Due to the natural abundance of 79Br and 81Br isotopes (~1:1 ratio), the mass spectrum must display a characteristic doublet at m/z 314.0 [M+H]+ and 316.0 [M+H]+ of equal intensity. Failure to observe this exact isotopic pattern immediately indicates a failure in the synthesis or a contamination issue [3].
-
1H NMR Regiochemical Proof: The proton NMR spectrum is the definitive proof of regiochemistry. The pyrazole C4-H proton is highly diagnostic, appearing as a sharp singlet at approximately δ 5.9 - 6.1 ppm . The primary amine (-NH2) protons will appear as a broad, D2O-exchangeable singlet around δ 5.3 - 5.5 ppm . If the incorrect regioisomer were formed, the altered electronic environment would significantly shift the C4-H resonance.
-
13C NMR & IR Spectroscopy: The complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ in the IR spectrum, coupled with the absence of the nitrile carbon signal (~115 ppm) in the 13C NMR, confirms complete cyclization.
References
-
National Center for Biotechnology Information. "1-(4-Bromobenzyl)-4-phenyl-1 h-1,2,3-triazole | C15H12BrN3 - PubChem" (Used for structural isomer physicochemical baseline data). PubChem. Available at: [Link]
-
Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." National Institutes of Health (PMC). Available at:[Link]
Discovery and Development of Novel Pyrazole-Based Therapeutic Agents: A Comprehensive Technical Guide
Executive Summary
As medicinal chemists and drug discovery scientists, we constantly seek privileged scaffolds that offer a balance of metabolic stability, synthetic tractability, and high-affinity target engagement. The pyrazole nucleus—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms (C3H4N2)—has emerged as a cornerstone in modern pharmacophore design. This technical guide synthesizes the mechanistic rationale, synthetic methodologies, and biological validation protocols required to successfully develop novel pyrazole-based therapeutics.
The Pyrazole Pharmacophore: Mechanistic Rationale
The selection of pyrazole as a core scaffold in drug design is driven by its unique physicochemical properties. With a pKa of approximately 2.5 for its conjugate acid, pyrazole is a weak base. However, its true value lies in its tautomerism and its dual capacity to act as both a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen) [1].
When designing kinase inhibitors or cyclooxygenase (COX) antagonists, the pyrazole ring often serves as a rigid spacer that precisely orientates peripheral pharmacophores into deep binding pockets. Furthermore, the electron-rich nature of the ring facilitates strong π−π stacking interactions with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within the target protein's active site. This structural versatility has led to the clinical approval of blockbuster drugs across diverse therapeutic areas, including anti-inflammatories (Celecoxib) and targeted anticancer agents (Ruxolitinib, Crizotinib) [2].
Synthetic Strategies & Methodologies
The synthesis of highly functionalized pyrazoles requires methodologies that are not only high-yielding but also regioselective. We prioritize two primary synthetic routes based on their scalability and atom economy.
Cyclocondensation of Hydrazines with α,β -Unsaturated Carbonyls
The classical approach involves the reaction of aryl hydrazines with chalcones ( α,β -unsaturated ketones). The causality behind this choice is the highly polarized nature of the chalcone, which provides a distinct electrophilic β -carbon for the initial nucleophilic attack by the terminal nitrogen of the hydrazine. This forms a hydrazone intermediate, which undergoes intramolecular cyclization to yield a pyrazoline. Subsequent oxidation (aromatization) is required to yield the final pyrazole [3].
Multicomponent One-Pot Synthesis
To improve green chemistry metrics, we frequently employ a multicomponent approach utilizing terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine ( I2 ). The mechanistic rationale for using iodine is its function as a mild, environmentally benign Lewis acid. It activates the aldehyde carbonyl to facilitate rapid hydrazone formation and promotes the subsequent oxidative cyclization without the need for harsh, toxic oxidants [4].
Workflow for the regioselective synthesis and validation of 1,3,5-trisubstituted pyrazoles.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is designed as a self-validating system; step 4 ensures structural integrity before biological testing.
-
Reagent Preparation: Dissolve 1.0 mmol of the appropriate chalcone and 1.2 mmol of phenylhydrazine hydrochloride in 15 mL of absolute ethanol.
-
Condensation & Cyclization: Add 2.0 equivalents of sodium acetate (to neutralize the hydrochloride salt and liberate the nucleophilic hydrazine). Reflux the mixture at 80°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).
-
Oxidation: Once the pyrazoline intermediate is confirmed, cool the mixture to room temperature. Add 1.2 equivalents of elemental iodine ( I2 ) and 1.5 equivalents of potassium carbonate ( K2CO3 ). Stir for an additional 2 hours to drive aromatization.
-
Workup & Validation: Quench the reaction with saturated sodium thiosulfate to neutralize excess iodine. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo. Validation: Confirm the regiochemistry via 2D-NOESY NMR; the absence of a pyrazoline CH2 signal (~3.0-3.5 ppm) and the appearance of the aromatic pyrazole C4-H singlet (~6.8 ppm) validates successful synthesis.
Biological Activities & Mechanistic Insights
COX-2 Selective Inhibition
The discovery of Celecoxib revolutionized the management of inflammatory diseases. The pyrazole core is critical here: it acts as a rigid scaffold that projects a sulfonamide pharmacophore directly into the secondary side pocket of the COX-2 active site. This pocket, lined by Val523 and Arg513, is sterically inaccessible in the constitutive COX-1 enzyme (which features a bulkier Ile523 residue). Thus, the pyrazole geometry is the direct causative factor for the drug's selectivity and reduced gastrointestinal toxicity [1].
Kinase Inhibition (JAK/STAT Pathway)
In oncology, pyrazole derivatives like Ruxolitinib act as potent ATP-competitive inhibitors of Janus kinases (JAK1/JAK2). The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone amides of Glu936 and Leu937). This prevents ATP binding, thereby halting the phosphorylation of STAT proteins and downregulating the transcription of pro-inflammatory and pro-survival cytokines [2].
Mechanism of action of pyrazole-based inhibitors on the JAK/STAT signaling pathway.
Quantitative Structure-Activity Relationship (QSAR)
To guide lead optimization, we must benchmark novel synthesized compounds against established clinical agents. Table 1 summarizes the comparative biological activity of distinct pyrazole classes.
Table 1: Comparative Biological Activity of Representative Pyrazole Derivatives
| Compound Class | Primary Target / Mechanism | Representative Drug/Lead | IC 50 / Potency | Primary Clinical Application |
| Diarylpyrazole | COX-2 Inhibition | Celecoxib | 0.04 µM | Osteoarthritis, Rheumatoid Arthritis |
| Pyrazolopyrimidine | JAK1/JAK2 Inhibition | Ruxolitinib | 3.3 nM (JAK1) | Myelofibrosis, Polycythemia Vera |
| Aminopyrazole | ALK / ROS1 Inhibition | Crizotinib | 20 nM (ALK) | Non-Small Cell Lung Cancer (NSCLC) |
| Bis-Pyrazole | Antimicrobial (G+ / G-) | Compound O4 (Lead) | 8-16 µg/mL (MIC) | Resistant Bacterial Infections [4] |
Preclinical Evaluation Protocols
To ensure the trustworthiness of our biological data, in vitro assays must be designed as self-validating systems incorporating robust statistical quality control.
Protocol 2: In Vitro COX-2 Selective Inhibition Assay
This protocol utilizes a competitive Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production. The inclusion of the Z'-factor calculation ensures the assay's reliability.
-
Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Compound Incubation: Dispense 10 µL of the synthesized pyrazole derivative (dissolved in DMSO, final concentration ≤ 1%) into a 96-well plate. Add 80 µL of the enzyme solution. Include Celecoxib as a positive control and 1% DMSO as a vehicle control. Incubate at 37°C for 15 minutes to allow for target engagement.
-
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate exactly for 2 minutes at 37°C.
-
Termination & Detection: Stop the reaction by adding 10 µL of 1M HCl. Neutralize, then transfer an aliquot to a PGE2 EIA plate. Read absorbance at 412 nm using a microplate reader.
-
Data Analysis & Validation: Calculate the percentage of inhibition relative to the vehicle control. Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . A Z′≥0.5 validates the assay's dynamic range and signal-to-noise ratio, confirming the integrity of the generated IC 50 values.
Conclusion
The pyrazole scaffold remains an undisputed powerhouse in medicinal chemistry. By understanding the causality behind its synthetic assembly—leveraging highly reactive intermediates and green catalysts—and mapping its precise spatial interactions within biological targets, researchers can systematically design next-generation therapeutics. Strict adherence to self-validating protocols ensures that the transition from in silico design to in vitro validation is both scientifically rigorous and highly reproducible.
References
- Current status of pyrazole and its biological activities - PMC.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies - PMC.
Precision Engineering of the Aminopyrazole Scaffold: A Technical Guide to Kinase Inhibitor SAR
Executive Summary
The aminopyrazole motif is a cornerstone of modern medicinal chemistry, functioning as a highly versatile, privileged scaffold for kinase inhibition[1]. Due to its prototropic tautomerism and its ability to act as a robust hydrogen bond donor-acceptor pair, the pyrazole core expertly mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region[1].
This technical guide explores the structure-activity relationship (SAR) dynamics of aminopyrazoles. Moving beyond basic structural descriptions, we will analyze the causality behind specific functionalizations—detailing how precise engineering drives isoform selectivity, mitigates off-target toxicity, and optimizes pharmacokinetic (PK) profiles in drug discovery.
Mechanistic Grounding: The Architecture of Aminopyrazole Binding
Aminopyrazoles typically bind kinases via a Type I (active conformation) or Type II (inactive, DFG-out conformation) mechanism. The exocyclic amine (at the 3- or 5-position) and the endocyclic nitrogen form critical hydrogen bonds with the backbone amides of the kinase hinge region.
Causality in Design: The choice between a 3-aminopyrazole and a 5-aminopyrazole dictates the vector of subsequent substitutions[1]. Functionalizing the 4-position often directs substituents toward the gatekeeper residue and the hydrophobic pocket, while N1-substitutions probe the solvent-exposed ribose-binding pocket.
Caption: Structural vectors for aminopyrazole SAR optimization in kinase targets.
Core SAR Case Studies: Driving Selectivity and Efficacy
Steric Exploitation for Isoform Selectivity: JNK3 over p38 and JNK1
Inhibiting c-Jun N-terminal kinase 3 (JNK3) is a major therapeutic strategy for neurodegeneration. However, achieving selectivity over the closely related p38α and JNK1 isoforms is notoriously difficult. SAR studies revealed that the highly planar nature of the aminopyrazole core, combined with N-linked phenyl structures, perfectly occupies the smaller active site of JNK3, whereas it sterically clashes within the larger active site of p38[2].
Furthermore, fine-tuning the amide moiety extending from the pyrazole drives JNK3 vs. JNK1 selectivity. Shifting a methyl group from the 4'-position to the 2'-position on a pendant pyridine ring reduced JNK3 potency slightly (3.7-fold) but drastically reduced JNK1 potency (15.8-fold), effectively widening the therapeutic window through precise steric clashing[3].
Targeting the Glycine Gatekeeper: Toxoplasma gondii CDPK1
T. gondii calcium-dependent protein kinase 1 (TgCDPK1) features a rare glycine gatekeeper residue, presenting a unique structural vulnerability[4]. Optimization of a 5-aminopyrazole-4-carboxamide scaffold focused on exploiting this cavity while overcoming the poor aqueous solubility and high oral clearance of early leads (e.g., Compound 1)[4]. By systematically modifying the carboxamide substituents, researchers discovered Compound 35, which maintained low-nanomolar target inhibition while drastically improving plasma exposure, ultimately eliminating the parasite from the peritoneal fluid of infected mice at 20 mg/kg[4].
Bioisosteric Replacement for CNS Penetrance: LRRK2 Inhibitors
In Parkinson's disease drug discovery, targeting LRRK2 is critical, but early anilino-pyrimidine inhibitors suffered from severe CYP1A2 inhibition and poor solubility[5]. Replacing the aniline toxicophore with an aminopyrazole bioisostere completely abolished the CYP1A2 liability[5]. The aminopyrazole maintained the necessary hydrogen-bonding network while significantly lowering the topological polar surface area (TPSA), resulting in a highly potent, brain-penetrant inhibitor capable of reducing pLRRK2 levels in vivo[5].
Quantitative SAR Data Analysis
Table 1: SAR of Aminopyrazole Derivatives for JNK3 vs. p38/JNK1
| Compound | Target Modification | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | p38 IC₅₀ (nM) | SAR Insight |
|---|---|---|---|---|---|
| SR-3576 | Planar pyrazole + N-phenyl | 7 | N/A | >20,000 | Planarity perfectly occupies the smaller JNK3 active site[2]. |
| Compound 8c | 4'-methylpyridine amide | Highly Potent | Potent | >10,000 | Baseline amide substitution lacks JNK1 selectivity[3]. |
| Compound 22b | 2'-methylpyridine amide | Reduced 3.7x | Reduced 15.8x | >10,000 | Steric clash at 2'-position drives JNK3/JNK1 selectivity[3]. |
Table 2: SAR of 5-Aminopyrazole-4-carboxamides for TgCDPK1
| Compound | Scaffold | TgCDPK1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | PK / Efficacy Insight |
|---|---|---|---|---|
| Compound 1 | 5-aminopyrazole-4-carboxamide | 2.0 | 220 | Low solubility and high oral clearance limit in vivo efficacy[4]. |
| Compound 35 | Optimized 4-carboxamide | < 2.0 | 89 | High solubility; eliminates T. gondii in mice at 20 mg/kg[4]. |
Self-Validating Experimental Protocols
As a standard of scientific integrity, experimental protocols must not merely be a list of steps; they must function as closed-loop, self-validating systems where internal controls continuously verify the data output.
Synthesis of 5-Aminopyrazoles (Condensation Protocol)
Causality: The most versatile method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with substituted hydrazines[6]. The reaction relies on the nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization.
Self-Validating Workflow:
-
Input QC: Verify hydrazine and β-ketonitrile purity (>98%) via LC-MS to prevent complex isomeric mixtures.
-
Reaction: Dissolve the β-ketonitrile (1.0 eq) and hydrazine (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid to activate the nitrile. Reflux for 4-6 hours.
-
In-Process Control: Monitor the disappearance of the starting material via UPLC-MS. The reaction is only quenched when conversion exceeds 95%.
-
Purification & Output Validation: Purify via flash chromatography. The structural integrity is self-validated using ¹H-NMR (checking for the diagnostic pyrazole C4-H singlet around 5.5-6.5 ppm) and HPLC (ensuring >95% purity before biological testing)[7].
Primary Biochemical Kinase Assay (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, a common false-positive driver in aminopyrazole screening.
Self-Validating Workflow:
-
Assay Assembly: In a 384-well plate, combine the recombinant kinase, fluorescently labeled substrate, and the aminopyrazole inhibitor (10-point dose-response, 1:3 dilution).
-
Reaction Initiation: Add ATP at the predetermined Kₘ concentration. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive hinge-binders.
-
Internal Controls: Every plate must contain 16 wells of DMSO (100% activity, negative control) and 16 wells of a reference inhibitor like Staurosporine (0% activity, positive control).
-
Data Validation: Calculate the Z'-factor for the plate. The data is only accepted if Z' > 0.6, mathematically proving the assay window is robust enough to distinguish true SAR differences.
Caption: Self-validating SAR workflow ensuring robust data from synthesis to in vivo models.
References
-
[2] Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed (NIH).2
-
[4] SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters. 4
-
[3] Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry (ACS). 3
-
[5] Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PubMed (NIH). 5
-
[7] Synthesis of new aminopyrazole analogues with promising anti-leishmaniosis activity. University of Geneva. 7
-
[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. 1
-
[6] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.6
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. unige.ch [unige.ch]
Annular Prototropic Tautomerism in 3(5)-Aminopyrazoles: A Technical Guide to Thermodynamic Equilibria and Experimental Characterization
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients. For substituted 3-aminopyrazoles, chemical behavior is dominated by annular prototropic tautomerism—a dynamic equilibrium between the 3-amino-1H and 5-amino-1H forms[1]. This guide provides a rigorous, field-proven framework for analyzing the thermodynamic stability, experimental characterization, and computational prediction of 3(5)-aminopyrazole tautomers. By understanding the causality behind these equilibria, drug development professionals can optimize receptor binding affinities and physicochemical properties[1][2].
Thermodynamic Foundations and Causality
The tautomeric state of a 3(5)-aminopyrazole derivative is not a static property; it is dynamically influenced by intramolecular electronic effects and intermolecular solvent interactions[1][3].
In the gas phase or isolated environments, the 3-amino-1H-pyrazole (3AP) tautomer is thermodynamically favored over the 5-amino-1H-pyrazole (5AP) tautomer[4]. The causality behind this preference lies in electronic stabilization: the amino group at the 3-position avoids the lone-pair repulsion and steric hindrance that occurs when it is situated adjacent to the N-H group at the 5-position. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level consistently predict an energy difference of approximately 10.7 kJ/mol and a Gibbs free energy difference of 9.8 kJ/mol in favor of 3AP[4][5].
However, this intrinsic preference can be overridden by the solvent environment. Polar protic solvents stabilize the kinetically accessible 5AP form through specific hydrogen-bonding networks, fundamentally altering the equilibrium constant ( KT )[1].
Logical framework governing the tautomeric equilibrium of 3(5)-aminopyrazoles.
Experimental Workflows for Tautomer Characterization
To accurately characterize these tautomers, scientists must utilize self-validating analytical protocols that account for the rapid 1,2-proton shift.
Matrix-Isolation IR Spectroscopy
Purpose: To study the intrinsic tautomeric preference of the isolated monomer by eliminating intermolecular hydrogen bonding[5]. Causality: In bulk solids or solutions, intermolecular interactions obscure the intrinsic electronic preference. By trapping the molecule in an inert noble gas matrix at cryogenic temperatures, we freeze the equilibrium, allowing for the direct observation of the pure monomeric species[4][5].
Step-by-Step Protocol:
-
Sample Preparation: Place the solid 3(5)-aminopyrazole in a miniature Knudsen cell.
-
Sublimation: Gently heat the cell under high vacuum to vaporize the sample.
-
Co-deposition: Co-deposit the vaporized sample with a large excess of Argon (or Xenon) gas onto a CsI window cooled to 10–15 K.
-
Baseline Acquisition: Record the FTIR spectrum.
-
Validation Check: The absence of broad N-H stretching bands (typically seen >3000 cm⁻¹) confirms successful monomer isolation without aggregation.
-
-
Phototautomerization: Expose the matrix to in situ broadband UV irradiation ( λ>235 nm). This provides the activation energy necessary to induce a proton shift, converting the stable 3AP into the 5AP phototautomer[5].
-
Post-Irradiation Analysis: Record the post-UV FTIR spectrum and subtract the baseline to identify the distinct vibrational signatures of the 5AP form.
Step-by-step workflow for matrix-isolation IR spectroscopy and phototautomerization.
Variable-Temperature NMR Spectroscopy
Purpose: To observe and quantify the dynamic tautomeric exchange in solution. Causality: At room temperature, the rapid interconversion of tautomers results in averaged NMR signals. By lowering the temperature in a polar aprotic solvent (e.g., DMSO- d6 ), the thermal energy drops below the activation barrier for proton transfer, slowing the exchange on the NMR timescale and causing the signals to decoalesce[4].
Step-by-Step Protocol:
-
Dissolve the sample in anhydrous DMSO- d6 .
-
Acquire standard ¹H and ¹³C NMR spectra at 298 K.
-
Gradually cool the probe in 10 K increments down to 250 K (or lower, depending on solvent freezing point).
-
Monitor the broadening and subsequent splitting of the pyrazole C4-H and amino N-H proton signals.
-
Validation Check: The integration of the decoalesced 3AP and 5AP signals must sum exactly to the total expected proton count. If it does not, the splitting is likely due to impurities or degradation, not tautomerism.
-
Computational Predictive Protocols (DFT)
Computational chemistry provides a self-validating mechanism to predict tautomeric ratios prior to synthesis, which is critical for rational drug design[1].
Step-by-Step Protocol:
-
Geometry Definition: Build the initial 3D structures for both 3AP and 5AP tautomers.
-
Optimization: Perform geometry optimization using DFT at the B3LYP/6-311++G(d,p) level[4][5].
-
Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.
-
Validation Check: Ensure there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the geometry is a transition state, not a stable tautomer.
-
-
Implicit Solvation: Apply a Polarizable Continuum Model (PCM) or SMD model to calculate single-point energies in the target solvent environment.
-
Thermodynamic Extraction: Calculate the difference in Gibbs free energy ( ΔG ) and derive the theoretical equilibrium constant using KT=exp(−ΔG/RT) [1].
Computational DFT protocol for predicting tautomeric stability and equilibrium constants.
Implications for Drug Development
The tautomeric state of a 3-aminopyrazole derivative profoundly impacts pharmacodynamics and pharmacokinetics. Receptors recognize specific spatial arrangements of hydrogen bond donors and acceptors[1]. For instance, in the development of MK2 kinase inhibitors, 3-aminopyrazole derivatives are utilized to bind the ATP-binding site[2]. If the molecule exists predominantly in the "wrong" tautomeric form under physiological conditions, it will exhibit poor binding affinity, drastically reducing its efficacy[1][2]. Furthermore, tautomerism affects key physicochemical properties such as lipophilicity ( logP ), pKa, and aqueous solubility[1].
Quantitative Data Summaries
Table 1: Intrinsic Thermodynamic Parameters of 3(5)-Aminopyrazole (Gas Phase / DFT) [4][5]
| Parameter | 3-Aminopyrazole (3AP) | 5-Aminopyrazole (5AP) | Δ (5AP - 3AP) |
| Relative Electronic Energy ( ΔE ) | 0.0 kJ/mol | +10.7 kJ/mol | +10.7 kJ/mol |
| Relative Gibbs Free Energy ( ΔG ) | 0.0 kJ/mol | +9.8 kJ/mol | +9.8 kJ/mol |
| Dominant State | Major | Minor | N/A |
Table 2: Tautomeric Equilibria and Environmental Causality [1][4]
| Environment | Analytical Method | Dominant Tautomer | Causality / Mechanism |
| Gas Phase / Argon Matrix | Matrix-Isolation IR | 3AP | Intrinsic electronic stabilization overrides environment. |
| Solid State | X-ray Crystallography / CP-MAS NMR | 3AP | Crystal lattice packing and intermolecular H-bonding lock the conformation. |
| Polar Aprotic (DMSO- d6 ) | Solution ¹H/¹³C NMR | Mixture (Slow Exchange) | Strong dipole-dipole interactions stabilize both forms; high activation barrier slows exchange. |
References
- Benchchem. "Tautomerism in substituted 3-aminopyrazoles". Benchchem.
- Encyclopedia.pub. "Structure and Chemistry of 3(5)-Substituted Pyrazoles". Encyclopedia.pub.
- ResearchGate. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations".
- PMC.
- MDPI. "Structure and IR Spectra of 3(5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Binding Affinity Prediction for Ligands and Receptors Forming Tautomers and Ionization Species: Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix | MDPI [mdpi.com]
Precision Engineering of Heterocycles: Synthetic Routes to 1,3,5-Substituted Pyrazoles
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from anti-inflammatory agents (e.g., Celecoxib) to cannabinoid receptor antagonists (e.g., Rimonabant). Among the various substitution patterns, the 1,3,5-trisubstituted architecture is particularly valuable for optimizing target binding affinity and pharmacokinetic profiles. However, synthesizing these specific regioisomers with high fidelity remains a persistent challenge.
This technical guide explores the mechanistic causality behind modern regioselective pyrazole syntheses. By dissecting traditional condensation methods, advanced multicomponent "click" reactions, and late-stage C–H functionalization, we provide a self-validating framework for drug development professionals to engineer 1,3,5-substituted pyrazoles with absolute regiocontrol.
Mechanistic Paradigms in Regioselective Synthesis
The Knorr Pyrazole Synthesis: Overcoming the Regioselectivity Bottleneck
The classical Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[1]. While highly efficient for symmetrical substrates, the application of unsymmetrical 1,3-diketones typically yields an intractable mixture of 1,3,5- and 1,5,3-regioisomers.
The Causality of Regio-leakage: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons[1]. The selectivity is dictated by a delicate balance of the electrophilicity of the carbonyls and the steric hindrance of the hydrazine substituents. Recent investigations utilizing transient flow methodologies have revealed that the kinetics are far more complex than previously understood, involving autocatalytic reaction pathways and non-first-order kinetics under neutral conditions[2].
To achieve regiocontrol, modern protocols abandon neutral thermal conditions. For example, reacting electron-deficient N-arylhydrazones with nitroolefins in the presence of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) shifts the reaction from a concerted 1,3-dipolar cycloaddition to a stepwise cycloaddition. This acid-assisted kinetic control leverages the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, yielding pristine 1,3,5-trisubstituted pyrazoles[3].
Fig 1. Traditional vs. Acid-Assisted Knorr Pyrazole Synthesis Pathways.
Copper(I)-Catalyzed "Click" Sequential Reactions
To entirely bypass the regiochemical ambiguity of condensation reactions, researchers have pivoted to alkyne-based click-chemistry frameworks. A highly robust approach involves the reaction of hydrazonoyl chlorides with terminal alkynes catalyzed by Copper(I)[4].
The Causality of Click Regioselectivity: Traditional base-promoted dehydrohalogenation of hydrazonoyl chlorides generates a transient nitrilimine intermediate, which often leads to side reactions and poor regioselectivity. By introducing Cu(I) salts, the terminal alkyne is converted into a highly nucleophilic copper(I) acetylide. This acetylide undergoes direct nucleophilic addition to the hydrazonoyl chloride. The resulting alkynylhydrazone intermediate then spontaneously cyclizes. Because the C-C bond formation is strictly dictated by the acetylide attack, the 1,3,5-substitution pattern is locked in with >99% regioselectivity[4].
Fig 2. Cu(I)-Catalyzed Click Sequential Reaction Mechanism.
Late-Stage Functionalization via C-H Activation and the "SEM Switch"
For highly functionalized drug candidates, de novo ring synthesis is often less efficient than late-stage functionalization. Catalytic intermolecular C–H arylation allows the direct attachment of arene rings to predetermined positions of the pyrazole nucleus.
The Causality of the SEM Switch: The inherent reactivity of pyrazole C–H bonds follows the strict order of C-5 > C-4 >> C-3[5]. The C-3 position is electronically deactivated and sterically hindered, making direct functionalization nearly impossible. To circumvent this, an elegant "SEM switch" methodology is employed. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the C-5 position is easily arylated via Palladium catalysis. Subsequently, thermal transposition of the SEM group from N-1 to N-2 flips the symmetry of the molecule. The formerly unreactive C-3 position is now the new C-5 position, rendering it highly reactive for a second Pd-catalyzed arylation[5].
Fig 3. Late-Stage Functionalization via C-H Activation and SEM-Switch.
Quantitative Data and Methodological Comparison
The following table summarizes the efficiency, regioselectivity, and optimal conditions for the three primary synthetic routes discussed.
| Synthetic Route | Reagents / Catalysts | Key Intermediate | Yield Range | Regioselectivity (1,3,5 vs 1,5,3) | Primary Limitation |
| Acid-Assisted Knorr [3] | N-Arylhydrazones, Nitroolefins, TFE/TFA | Pyrazolidine | 65% - 88% | > 95:5 | Requires electron-deficient hydrazones. |
| Cu(I)-Catalyzed Click [4] | Hydrazonoyl Chlorides, Terminal Alkynes, Cu(I) | Alkynylhydrazone | 62% - 93% | > 99:1 | Hydrazonoyl chlorides can be skin irritants. |
| Pd-Catalyzed C-H Arylation [5] | SEM-Pyrazole, Aryl Bromides, Pd(OAc)2 | SEM-Transposed Pyrazole | 55% - 85% | > 99:1 | Requires multi-step protection/deprotection. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is tracked at every step.
Protocol A: Cu(I)-Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
Adapted from the robust one-pot click procedure[4].
-
Acetylide Formation: In an oven-dried Schlenk flask under N₂, dissolve the terminal alkyne (1.2 equiv) in anhydrous THF (0.2 M). Add CuI (10 mol%) and Et₃N (2.0 equiv). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: Monitor via in-situ IR spectroscopy. The disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) confirms complete conversion to the copper(I) acetylide.
-
-
Nucleophilic Addition: Slowly add the hydrazonoyl chloride (1.0 equiv) dissolved in THF dropwise over 10 minutes to prevent thermal spiking.
-
Cyclization: Stir the mixture at room temperature for 20–65 minutes. The alkynylhydrazone intermediate will spontaneously cyclize.
-
Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 8:2). The intermediate will appear briefly before converging into a single, highly UV-active product spot.
-
-
Workup & Verification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and filter through a short silica pad.
-
Validation Checkpoint 3: Obtain a ¹H NMR spectrum of the crude product. The diagnostic pyrazole C-4 proton must appear as a sharp, isolated singlet between δ 6.5–7.0 ppm. The absence of a secondary singlet confirms >99% regioselectivity.
-
Protocol B: Late-Stage C-H Arylation via SEM-Switch
Adapted from the topologically obvious synthesis methodology[5].
-
C-5 Arylation: Combine the N-SEM protected pyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMA. Heat to 110 °C for 12 hours.
-
Validation Checkpoint 1: LC-MS analysis must show a dominant [M+H]⁺ peak corresponding to the mono-arylated product.
-
-
SEM Transposition (The Switch): Isolate the C-5 arylated product. Dissolve in toluene and heat to 150 °C in a sealed tube for 24 hours to drive the thermodynamic migration of the SEM group to the adjacent nitrogen.
-
Validation Checkpoint 2: ¹H NMR is critical here. The SEM –CH₂– protons adjacent to the nitrogen will shift significantly (typically Δδ ~0.2-0.4 ppm) due to the altered anisotropic environment of the newly positioned aryl group.
-
-
C-3 Arylation & Deprotection: Subject the transposed intermediate to the identical Pd(OAc)₂ conditions with a second aryl bromide to functionalize the new C-5 (former C-3) position. Finally, remove the SEM group using TBAF in THF at reflux to yield the free 1,3,5-trisubstituted pyrazole.
References
- Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal / Journal of Organic Chemistry URL
- Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: BenchChem URL
- Title: WHEN HYDRAZONOYL CHLORIDES MEETS TERMINAL ALKYNES: REGIOSELECTIVE COPPER(I)
- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL
- Title: C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition Source: PubMed / NIH URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. air.unimi.it [air.unimi.it]
- 5. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. 5-aminopyrazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] This protocol details a reliable and scalable method based on the classical condensation reaction between a β-ketonitrile and a substituted hydrazine. We elaborate on the underlying chemical principles, provide in-depth procedural details, characterization data, and critical safety considerations to ensure reproducible and safe execution by trained laboratory personnel.
Introduction and Scientific Principle
The 5-aminopyrazole core is a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The target compound, 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, incorporates a bromophenyl moiety, which serves as a key functional handle for further structural modifications via cross-coupling reactions, enabling the exploration of a broad chemical space.[3]
The synthesis described herein follows the most versatile and widely adopted route to 5-aminopyrazoles: the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2][4] The reaction proceeds in two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, 3-(3-bromophenyl)-3-oxopropanenitrile. This step forms a transient hydrazone intermediate.[2][5]
-
Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.[2][6][7] This cyclization step, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring system.
This method is highly efficient, atom-economical (losing only a molecule of water), and generally provides high yields of the desired product.[4]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Caption: Overall reaction for the synthesis of the target compound.
A more detailed visualization of the reaction mechanism highlights the key steps of hydrazone formation and subsequent intramolecular cyclization.
Caption: Key mechanistic steps in the formation of the 5-aminopyrazole.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| 3-Bromoacetophenone | ≥98% | Sigma-Aldrich | 2142-63-4 | Starting material for β-ketonitrile |
| Ethyl Cyanoacetate | ≥99% | Sigma-Aldrich | 105-56-6 | Cyanide source |
| Sodium Ethoxide | ≥95% | Sigma-Aldrich | 141-52-6 | Base for condensation |
| Phenylhydrazine | ≥97% | Sigma-Aldrich | 100-63-0 | Toxic & Carcinogen ; handle with care |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Reaction solvent |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For workup |
| Hydrochloric Acid | 37% (w/w) | J.T. Baker | 7647-01-0 | For neutralization |
| Sodium Bicarbonate | ≥99.5% | EMD Millipore | 144-55-8 | For neutralization |
| Magnesium Sulfate | Anhydrous | Acros Organics | 7487-88-9 | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Eluent for chromatography |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Eluent for chromatography |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm) for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[8][9]
Experimental Protocol
This synthesis is performed in two main stages: (I) preparation of the β-ketonitrile intermediate and (II) the final cyclocondensation to form the aminopyrazole.
Stage I: Synthesis of 3-(3-Bromophenyl)-3-oxopropanenitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (1.05 eq) in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Reagent Addition: To this stirring suspension, add a solution of 3-bromoacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Stage II: Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Reaction Setup: To a 100 mL round-bottom flask, add the crude 3-(3-bromophenyl)-3-oxopropanenitrile (1.0 eq) and dissolve it in 50 mL of absolute ethanol.
-
Hydrazine Addition: Add phenylhydrazine (1.1 eq) to the solution.[5] A catalytic amount of acetic acid (2-3 drops) can be added to facilitate hydrazone formation, although the reaction often proceeds well without it.[5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.[10] Monitor the disappearance of the starting material by TLC (1:1 Hexanes:Ethyl Acetate).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.[11]
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques. Expected data are summarized below.
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% (over two steps) |
| Melting Point | Specific to the compound, determined by DSC or melting point apparatus |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.2 (m, 9H, Ar-H), ~5.9 (s, 1H, pyrazole-H), ~4.0 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | Aromatic carbons (~145-120 ppm), Pyrazole carbons, C-Br (~122 ppm) |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₅H₁₃BrN₄: 329.03, found: 329.0 (approx.) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1590 (C=C stretch) |
Note: Exact NMR chemical shifts and coupling constants should be determined empirically and compared with literature values if available.[12]
Safety and Handling
This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.
-
Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin.[8][13][14] Always wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and any skin contact.[13][14] In case of exposure, wash the affected area immediately and seek medical attention.[8]
-
Cyanide Compounds: Ethyl cyanoacetate is a nitrile. While less acutely toxic than inorganic cyanide salts, it should be handled with care. Avoid acidification of cyanide-containing waste streams, which could generate highly toxic hydrogen cyanide gas.[9]
-
Sodium Ethoxide: This reagent is highly corrosive and reacts violently with water. Handle in an inert, dry atmosphere.
-
General Precautions: Ensure all glassware is dry before use with moisture-sensitive reagents. All reaction and workup steps should be conducted in a chemical fume hood.[9][15] Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Stage I | Incomplete reaction; moisture in reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor by TLC. |
| Formation of side products | Self-condensation of ethyl cyanoacetate; hydrolysis of β-ketonitrile.[5] | Maintain low temperature during initial addition. Work up the reaction promptly once complete.[5] |
| Low yield in Stage II | Impure β-ketonitrile; incomplete reaction. | Purify the β-ketonitrile intermediate if necessary. Increase reflux time. |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for recrystallization or chromatography (e.g., Toluene/Ethyl Acetate).[11] Preparative HPLC may be an option for difficult separations.[11] |
References
-
El-Sayed, M. A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 226-242. Available at: [Link]
-
Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1610-1641. Available at: [Link]
-
Reddy, G. J., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, P., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Available at: [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction literature. Available at: [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLHYDRAZINE. Right to Know Hazardous Substance Fact Sheet. Available at: [Link]
-
Khan, M. S. Y., & Ahsan, M. J. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry, 15(1), 405-408. Available at: [Link]
-
IPO. (n.d.). Cyanide Salts - Standard Operating Procedure. Available at: [Link]
-
MSDSOnline. (2025). Phenylhydrazine - Material Safety Data Sheet (MSDS). Available at: [Link]
-
ISCA. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)... derivatives. International Science Congress Association. Available at: [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines... Organic & Biomolecular Chemistry. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis... Molecules. Available at: [Link]
-
Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions... Biochemistry, 21(10), 2421-2426. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]
-
Journal of Chemical Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides... Available at: [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Available at: [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... ARKIVOC, 2011(xi), 1-21. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Archiv der Pharmazie, 347(12), 890-899. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available at: [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. nj.gov [nj.gov]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbull.com [chemicalbull.com]
- 15. fishersci.com [fishersci.com]
The Versatility of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Scaffold for Modern Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine core has emerged as a particularly promising scaffold. Its unique structural and electronic features provide a versatile platform for the synthesis of diverse compound libraries with potential applications in oncology, neurodegenerative diseases, and inflammation.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold in their research endeavors.
The 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine Scaffold: A Privileged Structure
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological macromolecules. The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold combines several key features that enhance its utility:
-
The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid framework and is a known bioisostere for other aromatic and heterocyclic systems. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.
-
The 3-(3-Bromophenyl) Group: The bromine atom at the meta-position of the phenyl ring serves as a crucial handle for synthetic diversification. It is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
The 1-Phenyl Group: This substituent influences the overall lipophilicity and aromatic character of the molecule, which can be critical for cell permeability and target engagement.
-
The 5-Amino Group: The primary amine at the 5-position is a key functional group for derivatization. It can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, providing a straightforward avenue for library synthesis and optimization of biological activity. This amino group is particularly significant in the design of kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[1]
Applications in Medicinal Chemistry
The structural features of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold make it a valuable starting point for the development of inhibitors for a variety of biological targets.
Kinase Inhibition in Oncology
Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival. The 5-aminopyrazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[1] The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold allows for the development of potent and selective kinase inhibitors by:
-
Targeting the Hinge Region: The 5-amino group can interact with the backbone of the kinase hinge region.
-
Exploring the Solvent-Exposed Region: The 3-bromophenyl group can be functionalized to introduce moieties that extend into the solvent-exposed region, improving potency and selectivity.
-
Modulating Physicochemical Properties: The 1-phenyl group can be substituted to fine-tune solubility and other pharmacokinetic properties.
Derivatives of similar pyrazole scaffolds have shown potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase-3 (FLT3), and c-Jun N-terminal Kinase (JNK).[1][2][2]
Modulators of Neuroinflammation and Neurodegeneration
Neuroinflammatory processes and aberrant kinase signaling are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of pyrazole derivatives to cross the blood-brain barrier and modulate the activity of kinases like JNK3, which is specifically expressed in the brain, makes this scaffold attractive for CNS drug discovery.[2] Furthermore, derivatives of 3-aryl-1-phenyl-1H-pyrazoles have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3]
Anti-inflammatory Agents
The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs. Derivatives of 5-aminopyrazoles have been explored as potent inhibitors of p38α MAP kinase, a key regulator of pro-inflammatory cytokine production.[4] The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold provides a template for the design of novel anti-inflammatory agents with improved potency and selectivity.
Synthetic Protocols
The following protocols provide a general framework for the synthesis and derivatization of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold.
Protocol 1: Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
This protocol is based on the classical Knorr pyrazole synthesis, involving the condensation of a β-ketonitrile with a hydrazine derivative.
Workflow for the Synthesis of the Scaffold
Caption: Synthetic workflow for the core scaffold.
Materials:
-
3-Bromobenzoylacetonitrile
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoylacetonitrile (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine.
Protocol 2: Derivatization of the 5-Amino Group via Acylation
This protocol describes a general procedure for the acylation of the 5-amino group, a common strategy for generating libraries of kinase inhibitors.
Workflow for Derivatization
Caption: General workflow for derivatization.
Materials:
-
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Desired acyl chloride or carboxylic acid
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A suitable base (e.g., Triethylamine or Diisopropylethylamine)
-
Coupling agents for carboxylic acids (e.g., HATU, HOBt, EDC)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure (using an acyl chloride):
-
Reaction Setup: Dissolve 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Suzuki Cross-Coupling of the 3-Bromophenyl Group
This protocol outlines a general procedure for the diversification of the scaffold via a Suzuki cross-coupling reaction.
Materials:
-
N-Acylated 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivative
-
Desired boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
A suitable solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the N-acylated 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a suitable microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C or room temperature) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic derivatization of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold allows for the exploration of SAR. The following tables provide hypothetical examples of how to present SAR data for a series of kinase inhibitors derived from this scaffold.
Table 1: SAR of Modifications at the 5-Amino Position
| Compound ID | R¹ (at 5-amino) | Kinase X IC₅₀ (nM) |
| Scaffold | -NH₂ | >10,000 |
| 1a | -NH-C(O)CH₃ | 5,200 |
| 1b | -NH-C(O)-c-Pr | 1,500 |
| 1c | -NH-C(O)-Ph | 850 |
| 1d | -NH-C(O)NH-Ph | 250 |
This hypothetical data suggests that larger, more hydrophobic groups at the 5-amino position, particularly a phenylurea, lead to increased potency.
Table 2: SAR of Modifications at the 3-Bromophenyl Position (R²)
| Compound ID | R² (at 3-position of phenyl) | Kinase X IC₅₀ (nM) |
| 1d | -Br | 250 |
| 2a | -Ph | 120 |
| 2b | -4-MeO-Ph | 85 |
| 2c | -4-F-Ph | 95 |
| 2d | -Thiophene | 150 |
This hypothetical data indicates that replacing the bromine with an aryl group via Suzuki coupling enhances potency, with electron-donating substituents on the new aryl ring being favorable.
Conclusion
The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold represents a highly versatile and valuable starting point for the development of novel small molecule therapeutics. Its synthetic tractability, coupled with the strategic placement of key functional groups, allows for the efficient generation of diverse chemical libraries. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs, with promising applications in oncology, neurodegeneration, and inflammatory diseases. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022 Nov 27;23(23):14834.
- Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorg Med Chem. 2011 Jul 15;19(14):4347-59.
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. J Enzyme Inhib Med Chem. 2020 Dec;35(1):372-376.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. J Enzyme Inhib Med Chem. 2015;30(6):956-63.
- 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorg Med Chem Lett. 2010 Dec 1;20(23):6959-63.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Core: A Detailed Guide to the NMR and Mass Spectrometry Characterization of Novel Pyrazoles
Introduction: The Enduring Significance of Pyrazoles in Modern Research
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science. Their remarkable versatility and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have cemented their status as privileged scaffolds in drug discovery.[1][2] The precise structural elucidation of novel pyrazole derivatives is paramount to understanding their structure-activity relationships (SAR) and advancing their therapeutic potential. This application note provides an in-depth guide to the two most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common challenges, such as tautomerism, to ensure accurate and unambiguous characterization.
Part 1: Unraveling Connectivity and Dynamics with NMR Spectroscopy
NMR spectroscopy is the undisputed champion for determining the complete covalent framework and stereochemistry of organic molecules. For pyrazoles, a multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for a comprehensive structural assignment.
The Challenge of Tautomerism in N-Unsubstituted Pyrazoles
A critical consideration in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[3][4] This exchange can have a profound impact on the resulting NMR spectrum:
-
Fast Exchange: At room temperature, if the tautomeric interconversion is rapid on the NMR timescale, an averaged spectrum is observed. This can lead to fewer signals than anticipated, with chemical shifts and coupling constants representing a weighted average of the two tautomers.[3][4]
-
Slow Exchange: At lower temperatures, the exchange can be slowed, resulting in two distinct sets of signals, one for each tautomer.[3][5]
-
Intermediate Exchange: In this regime, signals can become significantly broadened, sometimes to the point of being indistinguishable from the baseline.
Understanding and controlling this dynamic behavior is key to accurate interpretation.
Core NMR Experiments for Pyrazole Characterization
A logical workflow for the NMR analysis of a novel pyrazole is crucial for efficient and accurate structure elucidation.
Caption: Logical workflow for NMR analysis of novel pyrazoles.
1. ¹H NMR: The Initial Fingerprint
The proton NMR spectrum provides the first critical overview of the molecule.
-
N-H Proton: The pyrazole N-H proton typically appears as a broad singlet in the downfield region (δ 10-14 ppm).[3] Its broadness is a result of rapid exchange and quadrupolar coupling with the ¹⁴N nucleus.[3] To confirm its identity, a D₂O exchange experiment can be performed; the N-H signal will disappear upon addition of a drop of D₂O.[3][4]
-
Ring Protons: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are influenced by the electronic nature of the substituents. H4 is generally the most upfield of the ring protons.[3]
-
Coupling Constants: Typical three-bond coupling constants (³J) between adjacent ring protons are small, in the range of 1.7-3.1 Hz.[3] A four-bond coupling (⁴J) between H3 and H5 may also be observed (0.5-0.9 Hz).[3]
2. ¹³C NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Ring Carbons: The chemical shifts of C3, C4, and C5 are highly sensitive to substituents and tautomerism.[3][6][7] C4 is typically the most upfield ring carbon.[3] In cases of fast tautomeric exchange in unsymmetrically substituted pyrazoles, the signals for C3 and C5 can be averaged or significantly broadened.[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the assignment of both the pyrazole core and its substituents.
3. 2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of novel pyrazoles.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks.[9] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of spin systems within the molecule.[3][9]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[3][9] This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[3][6][9] HMBC is crucial for identifying quaternary carbons and linking different molecular fragments, providing the final pieces of the structural puzzle.[9][10]
Experimental Protocol: High-Resolution NMR Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified novel pyrazole for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.[3][11]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[11][12] DMSO-d₆ is often a good choice as it can slow down N-H proton exchange compared to other solvents.[4]
- Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.[11]
2. Instrument Parameters (400 MHz Spectrometer):
- ¹H NMR:
- Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).[11]
- Spectral Width: 0-16 ppm.
- Acquisition Time: 2-4 s.[11]
- Relaxation Delay (d1): 1-5 s.[11]
- Number of Scans: 16-64.[11]
- ¹³C{¹H} NMR:
- Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Relaxation Delay (d1): 2 s.
- Number of Scans: 1024 or more, depending on concentration.
- 2D Experiments (COSY, HSQC, HMBC):
- Utilize standard pulse programs available on the spectrometer software (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker).[3]
- Optimize the spectral widths in both dimensions to encompass all relevant signals.[3]
- For HMBC, the long-range coupling constant is typically set to 8-10 Hz.[9]
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[11]
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[11]
- Integrate the ¹H NMR signals to determine the relative proton ratios.[11]
- Analyze the multiplicity and coupling constants to deduce proton connectivity.[11]
- Correlate all 1D and 2D data to build a self-consistent structural assignment.
| Experiment | Objective | Key Information Gained |
| ¹H NMR | Initial overview and proton environment | Chemical shifts, signal integrals (proton count), coupling constants (J-values). |
| D₂O Exchange | Identify labile protons | Disappearance of N-H, O-H, or S-H signals. |
| ¹³C{¹H} NMR | Carbon skeleton overview | Number of unique carbon environments. |
| DEPT | Differentiate carbon types | Identifies CH, CH₂, and CH₃ groups. |
| COSY | ¹H-¹H connectivity | Reveals which protons are coupled to each other.[9] |
| HSQC | ¹H-¹³C one-bond correlation | Connects protons to their directly attached carbons.[9] |
| HMBC | ¹H-¹³C long-range correlation | Connects protons and carbons over 2-4 bonds; essential for quaternary carbons.[9] |
| VT NMR | Study dynamic processes | Resolves or coalesces signals from tautomers or rotamers.[3] |
Part 2: Confirming Identity and Probing Fragmentation with Mass Spectrometry
Mass spectrometry is an indispensable technique that complements NMR by providing the molecular weight of the novel pyrazole and offering valuable structural information through fragmentation analysis.[13]
Choosing the Right Ionization Technique
The selection of an appropriate ionization source is critical for the successful analysis of pyrazole derivatives.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules.[14][15][16] It is highly compatible with liquid chromatography (LC-MS) and typically generates protonated molecules [M+H]⁺. This is often the first choice for many pyrazole derivatives, especially those with polar functional groups.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that may not ionize well by ESI.[15][16] It involves a corona discharge to ionize the analyte, making it a robust technique for a wide range of small molecules.[15][17]
Caption: General workflow for Mass Spectrometry analysis of pyrazoles.
Interpreting Pyrazole Fragmentation Patterns
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
The pyrazole ring itself undergoes two primary fragmentation processes:[18][19]
-
Loss of a Nitrogen Molecule (N₂): This is a common fragmentation pathway for many nitrogen-containing heterocycles.
-
Expulsion of Hydrogen Cyanide (HCN): The loss of a 27 Da neutral fragment is a hallmark of the pyrazole core.[19]
The substituents on the pyrazole ring play a significant role in directing the fragmentation pathways.[1][19] For instance, the presence of nitro or acetyl groups can lead to initial losses of NO₂ or the acetyl radical, respectively, before the ring fragmentation occurs.[1][19] Careful analysis of these fragmentation patterns provides a "fingerprint" that can confirm the identity of the pyrazole core and the nature of its substituents.[18]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the novel pyrazole in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[20]
- Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[20]
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[20]
- Transfer the filtered sample to an appropriate autosampler vial.[20]
2. LC-MS Parameters (ESI-QTOF Example):
- Liquid Chromatography (LC):
- Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: ESI Positive (or Negative, depending on the analyte).
- Mass Range: m/z 50-1000.
- Capillary Voltage: 3-4 kV.
- Data Acquisition: Acquire data in both full scan mode for accurate mass measurement and in a data-dependent MS/MS mode to obtain fragmentation data for abundant ions.
3. Data Analysis:
- Extract the accurate mass of the parent ion from the full scan data and use it to calculate the elemental composition.
- Analyze the MS/MS spectra to identify characteristic fragment ions.
- Correlate the observed fragmentation patterns with the proposed structure of the novel pyrazole.
Conclusion: A Synergistic Approach to Certainty
The robust and unambiguous characterization of novel pyrazole derivatives is achievable through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the detailed architectural blueprint of the molecule, defining the precise connectivity and stereochemistry of every atom. Mass spectrometry complements this by confirming the molecular formula with high accuracy and providing fragmentation data that serves as a secondary, independent verification of the core structure. By understanding the principles behind these techniques and employing the detailed protocols outlined in this guide, researchers in drug discovery and materials science can confidently elucidate the structures of their novel pyrazoles, paving the way for the next generation of innovative compounds.
References
-
da Silva, J. B. P., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 81-84. Retrieved from [Link]
-
Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1467-1472. Retrieved from [Link]
-
Pamidimukkala, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2828. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Retrieved from [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Elguero, J., et al. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(12), 9035-9069. Retrieved from [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Retrieved from [Link]
-
Khan, M. A., & Asif, N. (2009). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 31(2), 294-298. Retrieved from [Link]
-
Martins, M. A. P., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results, 13(3), 112-118. Retrieved from [Link]
-
Southern Illinois University. (n.d.). Protocols | Mass Spectrometry Facility. Retrieved from [Link]
-
Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Retrieved from [Link]
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Molbank, 2006(3), M504. Retrieved from [Link]
-
Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6625. Retrieved from [Link]
-
Al-Suanea, A. A., et al. (2021). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of King Saud University - Science, 33(5), 101467. Retrieved from [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Singh, S. P., et al. (2001). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 11, 101-104. Retrieved from [Link]
-
Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Kamal, A., et al. (2016). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. ACS Medicinal Chemistry Letters, 7(11), 1011-1016. Retrieved from [Link]
-
Botha, J., & de la Mare, J. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on their Application in Marine Metabolomics. Journal of Marine Science: Research & Development, 6(3), 1-10. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[5][19]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
de Oliveira, R. M., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Additives & Contaminants: Part A, 36(11), 1668-1681. Retrieved from [Link]
-
Pohjoispuro, S., & Pihko, P. M. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(15), 8279-8288. Retrieved from [Link]
-
Rosa, M. F., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(8), 2008. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
MRRC. (n.d.). Structure Elucidation Notes. Retrieved from [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application? Retrieved from [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. visnav.in [visnav.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. uab.edu [uab.edu]
- 15. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 16. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Advanced Application Note: High-Throughput Screening (HTS) of Pyrazole Compound Libraries for Kinase Inhibitor Discovery
Introduction & Scientific Rationale
The pyrazole ring is a privileged heterocycle in medicinal chemistry. Featuring two nitrogen atoms and conjugated π-electrons, the pyrazole scaffold provides multiple interactive bonding positions that significantly enhance binding affinity and specificity to target enzymes[1]. Because of its structural rigidity and tautomeric adaptability, pyrazole is frequently utilized as a bioisosteric replacement to improve metabolic stability while preserving key pharmacophoric interactions[2].
In recent years, High-Throughput Screening (HTS) of pyrazole libraries has accelerated the discovery of novel therapeutics. Notable successes include the identification of sub-micromolar antiviral agents like BPR1P0034 for influenza[3] and highly selective cyclin-dependent kinase 8 (CDK8) inhibitors for oncology[1].
The Causality Behind the Workflow
Relying solely on empirical in vitro screening for large libraries can be resource-intensive and prone to high false-positive rates due to pan-assay interference compounds (PAINS). To mitigate this, modern drug discovery integrates High-Throughput Virtual Screening (HTVS) prior to physical testing. HTVS evaluates ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico, ensuring that candidates possess favorable pharmacokinetic profiles—a critical step often overlooked in traditional random screening[1].
Following HTVS, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for biochemical screening. HTRF utilizes Fluorescence Resonance Energy Transfer (FRET) and is deliberately chosen for its high sensitivity, low background, and homogeneous format (requiring no wash steps)[4].
Integrated computational and biochemical HTS workflow for pyrazole libraries.
Experimental Protocol: HTRF Kinase Assay for Pyrazole Libraries
This protocol establishes a self-validating HTRF assay designed to screen pyrazole derivatives against protein kinases (e.g., CDK8)[4]. The system is validated using the Z'-factor, a statistical measure of assay robustness.
Step 1: Reagent Preparation
-
1X Enzymatic Buffer: Dilute a 5X stock with distilled water. Supplement with necessary cofactors (e.g., 5 mM MgCl₂). Rationale: Mg²⁺ is an essential cofactor required for the phosphotransfer reaction of kinases[4].
-
Kinase Solution: Dilute the target kinase to the empirically determined optimal concentration in the 1X buffer[4].
-
ATP Solution: Dilute ATP to a concentration near its Km value. Rationale: Setting ATP at its Michaelis constant ( Km ) perfectly balances the assay's sensitivity to competitive pyrazole inhibitors (which target the ATP-binding pocket) while maintaining a robust signal window.
-
Detection Reagents: Dilute Streptavidin-XL665 (acceptor) and Europium cryptate-labeled phospho-specific antibody (donor) in a detection buffer containing EDTA[4].
Step 2: Assay Procedure (384-Well Plate Format)
-
Compound Addition: Dispense 2 µL of the pyrazole compound (dissolved in DMSO) into the assay wells. Final screening concentration is typically 10 µM, with DMSO kept below 1% to prevent enzyme denaturation[4].
-
Enzyme Incubation: Add 2 µL of the kinase solution. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the pyrazole inhibitor to reach equilibrium binding within the kinase active site before the substrate is introduced[4].
-
Substrate Addition: Add 2 µL of the biotinylated substrate solution[4].
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of the ATP solution[4]. Incubate for the predetermined linear phase of the reaction (e.g., 60 minutes).
Step 3: Detection & Readout
-
Reaction Termination: Add 10 µL of the premixed detection reagents. Rationale: The EDTA in the detection buffer chelates the Mg²⁺ ions, instantly and irreversibly halting the kinase activity to allow for stable time-resolved reading[4].
-
Incubation: Seal the plate, protect it from light, and incubate for 1 hour at room temperature[4].
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm[4].
Step 4: Data Analysis & Self-Validation
-
HTRF Ratio Calculation: (Emission665/Emission620)×10,000 [4].
-
Z'-factor Validation: Calculate Z′=1−∣μp−μn∣3(σp+σn) . An assay is only deemed valid for HTS if Z′>0.5 , ensuring statistically significant separation between positive and negative controls.
Quantitative Data Presentation
The following table summarizes key quantitative metrics and outcomes from recent pyrazole library screening campaigns across different therapeutic targets.
Table 1: Quantitative Metrics in Pyrazole Library Screening Campaigns
| Target / Application | Screening Modality | Library Size / Input | Key Quantitative Outcome | Reference |
| CDK8 (Oncology) | HTVS + ADME Profiling | 12,606 pyrazoles | 7 Type I & 2 Type II hits identified | [1] |
| Influenza Virus | Cell-based Neutralization HTS | 20,800 compounds | BPR1P0034 identified (IC50 < 1.0 µM) | [3] |
| Broad Kinase Panel | HTRF FRET Assay | Custom libraries | Z'-factor > 0.5 (Assay Validation) | [4] |
Mechanism of Action: Pyrazole-Mediated Kinase Inhibition
Pyrazole derivatives frequently act as Type I or Type II kinase inhibitors. In the context of oncology, CDK8 forms a complex with Cyclin C to regulate RNA polymerase II-mediated transcription. Overexpression of CDK8 is implicated in colorectal, breast, and ovarian cancers[1]. Pyrazole inhibitors competitively bind to the CDK8 active site, blocking the phosphorylation of RNA Polymerase II and subsequently halting tumorigenic transcription.
Mechanism of action for pyrazole-based CDK8 inhibitors blocking tumorigenic transcription.
References
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. chemmethod.com.
- Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Deriv
- Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. nih.gov.
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. ijnrd.org.
Sources
Application Note: High-Fidelity MTT Viability Assays for Pyrazole-Based Compounds
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Basis
Pyrazole derivatives represent a privileged structural scaffold in medicinal chemistry. Due to their versatile coordination chemistry and ability to form hydrogen bonds, pyrazoles are frequently synthesized and evaluated for potent anti-cancer properties, specifically targeting kinases such as CDK2, EGFR, and VEGFR-2[1].
To evaluate the in vitro cytotoxicity of these novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely utilized as the gold-standard primary screen[2]. The mechanistic basis of the MTT assay relies on the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the soluble, yellow tetrazolium salt into insoluble, purple formazan crystals[3]. Because this enzymatic conversion only occurs in living cells, the spectrophotometric quantification of the solubilized formazan is directly proportional to the viable cell count[4].
Critical Considerations: The Pyrazole Challenge
While the MTT assay is robust, evaluating pyrazole derivatives introduces specific biochemical and physical challenges that require a causally grounded, self-validating experimental design.
-
The Solubility & Solvent Toxicity Paradigm: Pyrazole compounds, particularly heavily substituted triaryl-pyrazoles, often exhibit high lipophilicity and poor aqueous solubility. They require Dimethyl Sulfoxide (DMSO) as a delivery vehicle. Because DMSO can disrupt cellular phospholipid bilayers and artificially depress mitochondrial metabolism, its final concentration must be strictly capped (typically ≤0.5% v/v) to prevent vehicle-induced cytotoxicity from confounding the compound's true pharmacological effect[2].
-
Redox Interference (The False-Positive Artifact): The MTT assay is highly susceptible to chemical reduction. Pyrazole derivatives featuring electron-donating substituents (e.g., thiols, amines, or hydroxyl groups) can act as strong reducing agents. These compounds may directly reduce the tetrazolium salt to formazan in the extracellular environment, completely independent of cellular enzymatic activity[5]. This autoreduction yields a false-positive viability signal, masking the compound's actual cytotoxicity and necessitating strict cell-free control validations.
Workflow & Logical Relationships
To ensure scientific integrity, the assay must be designed as a self-validating system. The workflow below illustrates the integration of critical control pathways to isolate the true biological effect of the pyrazole derivative from physical or chemical artifacts.
Workflow of a self-validating MTT assay for pyrazole derivatives.
Step-by-Step Methodology
Phase 1: Cell Seeding & Adhesion
-
Harvest and Count: Harvest target cancer cells (e.g., A549 lung carcinoma) during the logarithmic growth phase to ensure baseline metabolic uniformity[2].
-
Seeding: Seed cells into a flat-bottom 96-well tissue culture plate.
-
Causality: The optimal density (typically 5,000–10,000 cells/well in 100 µL) must be calibrated based on the cell line's doubling time. Cells must remain in the log phase throughout the entire experiment; over-confluency downregulates metabolism and non-linearly skews absorbance data.
-
-
Establish Controls: Plate the following mandatory control wells:
-
Blank: Complete media only (Establishes baseline spectrophotometric noise).
-
Vehicle Control: Cells + Media + DMSO at the maximum concentration used (Validates solvent safety).
-
Cell-Free Compound Control: Media + Highest concentration of the Pyrazole compound, without cells (Validates absence of chemical MTT reduction).
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion and recovery.
Phase 2: Compound Preparation & Treatment
-
Stock Preparation: Dissolve the pyrazole derivative in 100% sterile DMSO to create a concentrated master stock (e.g., 20 mM).
-
Serial Dilution: Dilute the stock in complete culture media to achieve the desired working concentrations (e.g., 0.1 µM to 100 µM).
-
Causality: Ensure the final DMSO concentration is normalized across all dose cohorts and strictly does not exceed 0.5% v/v. Fluctuating DMSO levels will introduce a secondary variable into your dose-response curve.
-
-
Treatment: Carefully aspirate the old media and add 100 µL of the compound-dosed media to the respective wells. Incubate for the desired pharmacological exposure time (typically 48 to 72 hours).
Phase 3: MTT Addition & Formazan Generation
-
Reagent Preparation: Reconstitute MTT powder in sterile PBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize (0.22 µm) and store protected from light[3].
-
Application: Add 20 µL of the 5 mg/mL MTT solution directly to each well (yielding a final MTT concentration of ~0.83 mg/mL).
-
Metabolic Incubation: Incubate the plate in the dark at 37°C for 2 to 4 hours[4].
-
Causality: The exact time depends on the specific metabolic rate of the cell line. Monitor the plate periodically under a phase-contrast microscope. The reaction is complete when dense, intracellular punctate purple crystals are clearly visible.
-
Phase 4: Solubilization & Data Acquisition
-
Media Removal: Carefully aspirate the media/MTT solution. Critical: Do not disturb the formazan crystals anchored to the bottom of the wells.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) to each well[4].
-
Causality: Acidified SDS is highly recommended if phenol red is present in the media, as the low pH shifts phenol red to a yellow state, preventing absorbance overlap with the purple formazan at 570 nm.
-
-
Homogenization: Place the plate on an orbital shaker for 10–15 minutes at room temperature to ensure complete crystal dissolution.
-
Measurement: Measure the absorbance using a microplate spectrophotometer at 570 nm. Read a reference wavelength at 630 nm[4].
-
Causality: Subtracting the 630 nm reference value from the 570 nm reading eliminates background noise caused by cellular debris, fingerprints, or plastic imperfections in the microplate.
-
Data Presentation & Assay Validation Metrics
To ensure high E-E-A-T standards, quantitative data must be systematically reviewed before calculating the half-maximal inhibitory concentration (IC50). Below is a standardized framework for presenting pyrazole cytotoxicity profiling.
| Compound ID | Target Cell Line | IC50 (µM) ± SD | Cell-Free MTT Reduction (OD570) | Max DMSO Tolerance Limit | Assay Status |
| Pyrazole-1a | A549 (Lung) | 3.5 ± 0.2 | < 0.05 (Background) | 0.5% v/v | Validated |
| Pyrazole-1b | MCF7 (Breast) | 6.7 ± 0.4 | 0.48 (High Interference!) | 0.2% v/v | Rejected * |
| Doxorubicin | A549 (Control) | 1.2 ± 0.1 | < 0.05 (Background) | N/A (Aqueous) | Validated |
*Note: Pyrazole-1b exhibits significant chemical reduction of the MTT reagent in the absence of cells. The MTT assay cannot be used for this derivative. An orthogonal, non-redox viability assay (e.g., ATP-luminescence via CellTiter-Glo) is required.
Troubleshooting the Self-Validating System
-
Artifact 1: High Background in Cell-Free Control. If the cell-free pyrazole well shows an OD570 significantly higher than the Blank, the compound is chemically reducing the MTT[5]. Resolution: You cannot mathematically subtract this background reliably because the reaction kinetics differ in the presence of cells. You must switch to a different assay modality (e.g., Sulforhodamine B or Resazurin).
-
Artifact 2: Vehicle Control Toxicity. If the Vehicle Control viability drops below 95% relative to untreated cells, the solvent is exerting a cytotoxic effect. Resolution: Use a more highly concentrated master stock to lower the final DMSO volume pipetted into the well, or switch to an alternative biocompatible solvent like PEG400.
Sources
Application Notes and Protocols for Antimicrobial Studies of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The inherent structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyrazole derivative, 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine , in antimicrobial studies.
These application notes are designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for experimental design. We will delve into the synthesis, characterization, and, most importantly, the detailed protocols for evaluating the antimicrobial efficacy of this compound.
Physicochemical Properties of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological assays. Below is a summary of the key characteristics of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₂BrN₃ | Calculated |
| Molecular Weight | 314.18 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water (predicted) | --- |
| Melting Point | Not yet determined experimentally | --- |
| Purity | >95% (as required for biological assays) | HPLC, NMR |
Proposed Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Reaction Scheme:
A potential synthesis route involves the reaction of 3-(3-bromophenyl)-3-oxopropanenitrile with phenylhydrazine.
Caption: Proposed synthesis of the target compound.
Protocols for Antimicrobial Susceptibility Testing
The following protocols are standard, validated methods for assessing the in vitro antimicrobial activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[5][6]
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.
Materials:
-
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a stock solution of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine in sterile DMSO (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic/antifungal at a known effective concentration.
-
Negative Control (Growth Control): Wells containing only the broth and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the inoculum to ensure the solvent has no inhibitory effect.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.
Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition.
Materials:
-
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial and fungal strains
-
Positive control antibiotic disks
-
Sterile swabs
Experimental Workflow:
Caption: Workflow for the agar disk diffusion assay.
Detailed Protocol:
-
Agar Plate Preparation: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak the entire surface of the agar plate to ensure uniform growth.
-
Disk Preparation and Placement:
-
Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution in DMSO) onto sterile paper disks and allow the solvent to evaporate.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls: Place a positive control antibiotic disk and a blank disk (with DMSO only) on the same plate.
-
Incubation: Incubate the plates as described for the broth microdilution method.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings.[7][8]
-
Halogen Substitution: The presence of a bromine atom on the phenyl ring, as in our target compound, is often associated with enhanced antimicrobial activity.[9] Halogens can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
-
Phenyl and Amine Groups: The N-phenyl group and the 5-amino group are also crucial for biological activity. These groups can participate in hydrogen bonding and other interactions with biological targets.
Potential Mechanism of Action
While the precise mechanism of action for 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine needs to be elucidated experimentally, several pyrazole-based antimicrobials have been shown to target essential bacterial enzymes. A prominent target for many antibacterial pyrazoles is DNA gyrase , an enzyme crucial for DNA replication and repair in bacteria.[10] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Data Presentation: Hypothetical Antimicrobial Activity
The following table presents hypothetical MIC values for 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine against a panel of standard microbial strains, based on the known activity of similar pyrazole derivatives.[2][3]
| Microorganism | Strain | MIC (µg/mL) of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 16 - 64 | 0.5 - 2 | N/A |
| Bacillus subtilis | ATCC 6633 | 8 - 32 | 0.25 - 1 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 32 - 128 | 0.015 - 0.12 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.25 - 4 | N/A |
| Fungi | ||||
| Candida albicans | ATCC 10231 | 64 - 256 | N/A | 0.25 - 2 |
| Aspergillus niger | ATCC 16404 | 128 - >256 | N/A | 1 - 8 |
N/A: Not Applicable
Conclusion and Future Directions
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial properties. Further studies should focus on elucidating the precise mechanism of action, exploring its efficacy against a broader panel of clinical isolates, and assessing its cytotoxicity and in vivo efficacy.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & El-Hallouty, S. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3369. [Link]
-
Kumar, A., & Narasimhan, B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 343-363. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 101. [Link]
-
International Journal of Environmental Sciences. (2025). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences, 11(22s). [Link]
-
Singh, R., & Singh, U. P. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 746-755. [Link]
-
Mihai, C. T., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]
-
Mihai, C. T., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 543. [Link]
-
ResearchGate. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. [Link]
-
Al-Omar, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 643-651. [Link]
-
ResearchGate. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. [Link]
-
Kumar, R., et al. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 26(7), 1786-1792. [Link]
-
MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
-
Der Pharma Chemica. (2014). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [Link]
-
IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
Scholars Research Library. (2011). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. [Link]
-
ISCA. (2013). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. [Link]
-
Maccioni, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5551-5563. [Link]
-
Royal Society of Chemistry. (2021). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. [Link]
-
Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
Sources
- 1. theaspd.com [theaspd.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole Synthesis Technical Support Center: Optimization & Troubleshooting
Welcome to the Technical Support Center for pyrazole synthesis. This guide is engineered for researchers, medicinal chemists, and process scientists who require robust, scalable, and regioselective methodologies for constructing pyrazole scaffolds.
Rather than simply listing reaction conditions, this center focuses on the causality behind synthetic failures and provides self-validating protocols to ensure experimental success.
Part 1: Frequently Asked Questions (FAQs) on Reaction Mechanisms
Q1: What fundamentally governs regioselectivity in the Knorr pyrazole synthesis? When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two regioisomers (typically 1,3,5-trisubstituted and 1,3,4-trisubstituted) can form. The regiochemical outcome is dictated by a competition between kinetic and thermodynamic control[1]. The initial nucleophilic attack of the hydrazine's most nucleophilic nitrogen occurs at the most electrophilic carbonyl carbon. However, steric hindrance around the carbonyl groups can override electronic effects, directing the attack to the less hindered site[2].
Q2: Why does my reaction stall, yielding a mixture of starting materials and an unknown intermediate? Reactions often stall at the hydroxylpyrazolidine (or hydrazone) intermediate[3]. The initial condensation is usually rapid, but the subsequent intramolecular cyclization and final dehydration steps can be rate-limiting under neutral conditions. Dehydration to form the aromatic pyrazole requires the elimination of water, which is highly facilitated by acid catalysis (e.g., acetic acid) to protonate the leaving hydroxyl group[1].
Q3: Are there alternatives to the Knorr synthesis that avoid regioselectivity issues entirely? Yes. Multicomponent reactions and 1,3-dipolar cycloadditions bypass the ambiguous nucleophilic attacks of hydrazines. For example, reacting diazo compounds with terminal alkynes or ynones in the presence of a Lewis acid catalyst yields highly substituted pyrazoles with absolute regiocontrol via a [3+2] cycloaddition cascade[4],[5].
Mechanistic pathway of the Knorr pyrazole synthesis highlighting the regioselectivity bifurcation.
Part 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity (Inseparable Mixture of Isomers)
Symptom: LC-MS and NMR indicate a near 50:50 or 60:40 mixture of pyrazole regioisomers. Root Cause: The electrophilicity and steric environment of the two carbonyl carbons in your 1,3-diketone are too similar, leading to competing transition states. Resolution Strategy:
-
Solvent Engineering: Switch from standard alcohols (ethanol) to fluorinated solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents act as powerful hydrogen-bond donors, selectively coordinating to the more basic carbonyl oxygen, thereby artificially differentiating the electrophilicity of the two sites[2].
-
Temperature Modulation: Lower the reaction temperature to 0 °C to favor the kinetic product, rather than running the reaction at reflux which drives thermodynamic equilibration.
Step-by-step troubleshooting logic tree for resolving regioselectivity issues in pyrazole synthesis.
Issue 2: Low Yields & Unreacted Starting Materials
Symptom: Reaction stalls with significant starting material remaining, or heavy degradation is observed. Root Cause: If using β-ketonitriles, basic or acidic impurities can catalyze the hydrolysis of the starting material before the hydrazine can react[6]. Alternatively, the reaction kinetics may be non-first order under neutral conditions, leading to autocatalytic stalling[3]. Resolution Strategy: Run the reaction under strictly neutral conditions in a non-aqueous solvent to prevent hydrolysis[6]. If the hydrazone intermediate is isolated but won't cyclize, introduce a Lewis acid or Brønsted acid to lower the activation energy of the dehydration step.
Part 3: Quantitative Data & Optimization Parameters
Data-driven solvent and catalyst selection is critical for optimizing pyrazole synthesis. The tables below summarize the impact of these variables based on field-proven optimization studies.
Table 1: Impact of Solvent on Knorr Pyrazole Regioselectivity (Reaction: Unsymmetrical 1,3-Diketone + Methylhydrazine)[2]
| Solvent | Dielectric Constant (ε) | H-Bond Donor Capacity | Regioisomeric Ratio (A:B) |
| Ethanol | 24.5 | Moderate | 50:50 |
| Toluene | 2.4 | Poor | 60:40 |
| TFE (Trifluoroethanol) | 26.1 | Strong | 85:15 |
| HFIP (Hexafluoroisopropanol) | 16.7 | Very Strong | >95:5 |
Table 2: Catalyst Optimization for [3+2] Cycloaddition (Reaction: α-Diazoesters + Ynones)[5]
| Catalyst | Temperature (°C) | Yield (%) | Mechanistic Observation |
| None | 80 °C | Trace | Reaction does not proceed without Lewis acid activation. |
| BF₃·Et₂O | 35 °C | Trace | Insufficient LUMO lowering of the diazoester. |
| Al(OTf)₃ (10 mol%) | 35 °C | 31% | Major product detected, but conversion is incomplete. |
| Al(OTf)₃ (10 mol%) | 80 °C | 61–73% | Optimal conversion; N-H insertion cascade proceeds smoothly. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Knorr Synthesis using Fluorinated Solvents
This protocol utilizes HFIP to chemically differentiate the carbonyl groups via hydrogen bonding, ensuring high regioselectivity.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 5.0 mmol) in Hexafluoroisopropanol (HFIP) to achieve a 0.5 M concentration.
-
Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.
-
Self-Validation Step 1: Monitor the reaction via LC-MS. Within 30 minutes, the starting material mass should disappear, replaced by the mass of the hydrazone intermediate [M+H].
-
-
Cyclization & Dehydration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. If LC-MS indicates the hydrazone is stalling, add glacial acetic acid (0.1 equiv) to catalyze the dehydration.
-
Self-Validation Step 2: The reaction is complete when the LC-MS mass transitions from the hydrazone [M+H] to the final pyrazole mass [M - H₂O + H].
-
-
Workup: Remove the HFIP under reduced pressure. Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize any remaining acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Structural Validation: 1D ¹H-NMR is often insufficient to distinguish pyrazole regioisomers. You must perform a 2D NOESY or HMBC NMR experiment. A distinct NOE cross-peak between the N-substituent (e.g., N-methyl) and the adjacent C5-proton or C5-alkyl group definitively confirms the regiochemistry.
Protocol B: Multicomponent [3+2] Cycloaddition for Highly Substituted Pyrazoles
This protocol completely bypasses the Knorr regioselectivity issue by utilizing a Lewis acid-catalyzed cascade reaction.[5]
-
Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the ynone/alkyne (1.0 equiv, 0.5 mmol) and the α-diazoester (4.0 equiv, 2.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).
-
Catalyst Addition: Add Aluminum Triflate, Al(OTf)₃ (10 mol%, 0.05 mmol), in one portion.
-
Causality: The highly oxophilic Al(OTf)₃ coordinates to the ester carbonyl of the diazo compound, lowering its LUMO and facilitating the initial [3+2] cycloaddition.
-
-
Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath for 24 hours.
-
Self-Validation Step 1: Observe the reaction mixture carefully during the initial heating phase. Gentle bubbling (evolution of N₂ gas) is a physical confirmation that the diazo compound is actively participating in the rearrangement/insertion cascade.
-
-
Purification: Cool the mixture to room temperature. Dilute with Dichloromethane (10 mL) and filter through a short pad of Celite/Silica to remove the aluminum salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the fully substituted pyrazole.
References
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow RSC Publishing[Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications IntechOpen [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones Chinese Chemical Letters (rhhz.net)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Welcome to the Advanced Technical Support Center. As drug development increasingly relies on pyrazole-core pharmacophores (often utilized as kinase inhibitors), mastering the synthesis of highly functionalized derivatives like 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is critical.
The most direct and versatile route to this scaffold involves the condensation of 3-(3-bromophenyl)-3-oxopropanenitrile with phenylhydrazine. However, this reaction is a complex cascade of hydrazone formation and intramolecular cyclization that is highly susceptible to regiochemical divergence and oxidative degradation. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure high-yield, isomerically pure synthesis.
Part 1: Mechanistic Causality & Regioselectivity
To troubleshoot this synthesis, we must first understand the ambident nature of both reagents. The β -ketonitrile possesses two electrophilic sites (the carbonyl carbon and the nitrile carbon), while phenylhydrazine possesses two nucleophilic nitrogen atoms (the terminal −NH2 and the internal −NH− ).
The regioselectivity of the final pyrazole is entirely dictated by the pH of the reaction environment. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon the most electrophilic site. The terminal nitrogen of phenylhydrazine attacks here first, locking in a hydrazone intermediate that subsequently cyclizes via nitrile attack to form the target 5-aminopyrazole ()[1]. Conversely, basic conditions activate the nitrile, inverting the mechanism to yield the off-target 3-aminopyrazole[1].
Fig 1. Mechanistic divergence in pyrazole synthesis dictated by pH conditions.
Part 2: Troubleshooting Guide & FAQs
Q1: My LC-MS shows the correct mass ( [M+H]+ ~314/316 m/z), but NMR indicates a mixture of isomers. Why? Causality: You are observing a mixture of the 5-amino and 3-amino isomers. This occurs when the reaction is run under neutral or slightly basic conditions, allowing competing nucleophilic attacks on both the carbonyl and the nitrile groups[1]. Solution: Enforce strict acidic catalysis. Utilize absolute ethanol with 0.1 equivalents of concentrated HCl, or run the reaction in glacial acetic acid. This protonates the carbonyl, lowering its LUMO and forcing exclusive hydrazone formation, locking the regiochemistry toward the 5-amino isomer.
Q2: The reaction stalls at the hydrazone intermediate. How do I force complete cyclization? Causality: The intramolecular attack of the secondary amine onto the nitrile carbon has a high activation energy barrier. If the temperature is too low, the reaction acts as a thermodynamic sink at the hydrazone stage. Solution: Increase thermal energy. If conventional refluxing (78°C in ethanol) is insufficient, transition to microwave-assisted synthesis. Heating the reaction mixture to 120°C for 20 minutes under microwave irradiation provides the necessary kinetic energy to drive complete cyclization, drastically improving yields and purity ()[2].
Q3: I am observing a highly colored, high-molecular-weight impurity during purification. What is it? Causality: 5-Aminopyrazoles are highly electron-rich heterocycles. In the presence of atmospheric oxygen and trace metals (particularly Copper or Iron from older equipment), they undergo single-electron transfer (SET) oxidation. This leads to the formation of nitrogen or carbon radicals that rapidly dimerize into pyrazole-fused pyrazines or azo-linked dimers ()[3]. Solution: Perform the entire workflow under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. If trace metals are suspected in your water supply during workup, add a chelating agent such as EDTA to the aqueous quench.
Part 3: Quantitative Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regiochemistry. Use this data to benchmark your own experimental setups.
| Solvent System | Catalyst / Additive | Temp (°C) | Time | Primary Isomer Formed | Approx. Yield (%) |
| Ethanol (Neutral) | None | 25 | 24 h | Mixture (3- & 5-amino) | 30 - 40 |
| Ethanol (Basic) | NaOH / NaOEt | 78 | 4 h | 3-Amino Isomer | 85 - 90 |
| Ethanol (Acidic) | Conc. HCl (0.1 eq) | 78 | 4 - 6 h | 5-Amino Isomer | 85 - 93 |
| Acetic Acid | None (Acts as solvent/acid) | 118 | 2 h | 5-Amino Isomer | 88 - 95 |
| Ethanol (Microwave) | Conc. HCl (0.1 eq) | 120 | 20 min | 5-Amino Isomer | > 95 |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol integrates in-process controls (IPCs) at each step. Do not proceed to the next step unless the validation criteria are met.
Step 1: Degassing & Dissolution
-
Action: Dissolve 1.0 eq of freshly prepared 3-(3-bromophenyl)-3-oxopropanenitrile in degassed absolute ethanol under an Argon atmosphere.
-
Causality: Removing dissolved oxygen prevents the oxidative dimerization of the electron-rich 5-aminopyrazole product later in the workflow[3].
-
Validation: The solution must remain clear/pale yellow. Rapid darkening indicates premature oxidation or degradation of the β -ketonitrile.
Step 2: Cold Addition of Phenylhydrazine
-
Action: Cool the solution to 0°C. Add 1.1 eq of phenylhydrazine dropwise over 10 minutes.
-
Causality: Hydrazone formation is highly exothermic. Cold addition prevents thermal degradation of the starting materials and suppresses off-target side reactions.
-
Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of the β -ketonitrile and the appearance of a new intermediate spot (the hydrazone) within 30 minutes.
Step 3: Acid-Catalyzed Cyclization
-
Action: Add 0.1 eq of concentrated HCl. Attach a reflux condenser and heat the reaction to 78°C for 4 to 6 hours.
-
Causality: The acid protonates the carbonyl, locking the regiochemistry and forcing the internal nitrogen to attack the nitrile, yielding the desired 5-amino isomer[1].
-
Validation: An LC-MS aliquot must confirm a mass shift corresponding to the loss of H2O (cyclization) and the complete disappearance of the hydrazone intermediate mass.
Step 4: Inert Isolation
-
Action: Cool the mixture to room temperature. Induce precipitation by adding cold, degassed deionized water. Filter the precipitate under a nitrogen blanket and wash with cold ethanol/water (1:1).
-
Causality: Isolating the product without atmospheric oxygen exposure preserves the yield and prevents late-stage dimerization[3].
-
Validation: 1H -NMR (DMSO- d6 ) must show a distinct singlet for the pyrazole C4-H (~5.5-6.0 ppm) and an exchangeable broad singlet for the −NH2 group, confirming the 5-amino regiochemistry.
Fig 2. Self-validating experimental workflow for 5-aminopyrazole synthesis.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[Link]
-
Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 359.[Link]
-
Ansari, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242.[Link]
Sources
Stability testing of pyrazolone compounds under stress conditions
Welcome to the Technical Support Center for the stability testing of pyrazolone compounds (e.g., Edaravone, Antipyrine, Metamizole). This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, design robust stability-indicating assays, and ensure compliance with ICH Q1A(R2) guidelines.
SECTION 1: Standardized Experimental Protocols
To establish a self-validating stability profile, you must induce degradation under controlled stress conditions and accurately quantify the mass balance. The following protocols are grounded in validated methodologies[1][2].
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Workflow
Causality Check: Why perform forced degradation? Exposing the pyrazolone core to extreme conditions accelerates secondary degradation pathways, allowing you to identify the intrinsic stability of the molecule and validate that your analytical method can separate the parent drug from its degradants[3][4].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the pyrazolone API in a neutral, inert solvent (e.g., HPLC-grade Methanol or Acetonitrile)[1].
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Reflux at 80°C in the dark for 180 minutes. Crucial Step: Neutralize the aliquot with 0.1 N NaOH immediately upon withdrawal[2].
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Reflux at 80°C in the dark for 180 minutes. Neutralize with 0.1 N HCl[2].
-
Oxidative Stress: Mix 1 mL of stock with 2 mL of 3% H₂O₂. Heat in a water bath at 80°C for 2 hours. Protect from light to prevent secondary photo-oxidation[5].
-
Thermal Stress (Solid-State): Expose 10 mg of the solid API in a controlled temperature oven at 80°C for 25 days[1]. Dissolve in methanol prior to analysis.
-
Photolytic Stress: Expose the sample to 1.2 million lux hours of UV/Visible light in a photo-stability chamber, adhering to ICH Q1B guidelines[1][3].
Fig 1: ICH Q1A(R2) compliant forced degradation workflow for pyrazolone compounds.
Protocol 2: Stability-Indicating Analytical Method (HPLC-PDA)
Causality Check: Why neutralize samples before injection? Injecting highly acidic or basic stressed samples directly onto an RP-C18 column can cause on-column degradation or shift retention times due to transient pH changes in the mobile phase. Neutralization ensures the structural integrity of the degradants is preserved, creating a self-validating mass balance system where the sum of the peak areas (Parent + Degradants) equals ~100% of the initial concentration[2].
-
Stationary Phase: RP C-18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1].
-
Mobile Phase: 10 mM Ammonium acetate buffer (pH 5.8) and Acetonitrile:Methanol (90:10) in gradient mode. Note: The slightly acidic pH suppresses the ionization of the enol form of the pyrazolone, improving peak symmetry.[1]
-
Detection: PDA detector scanning at 244 nm (optimal for the pyrazolone core) to capture both the parent drug and UV-active degradants[1].
SECTION 2: Troubleshooting Guides & FAQs
Q1: My pyrazolone formulation turns yellow/brown during accelerated stability testing. What is the mechanism, and how do I prevent it? A: This discoloration is a hallmark of oxidative degradation. Pyrazolones exhibit notable redox behavior; the C4-H bond is highly susceptible to oxidation, forming stable radicals[6]. Under oxidative stress (e.g., exposure to dissolved oxygen or peroxides in excipients), these radicals dimerize or couple, creating extended conjugated systems that absorb visible light and manifest as colored byproducts[3]. Prevention: Degas your solvents, store formulations under an inert atmosphere (nitrogen/argon), and utilize amber vials to exclude light, as photo-oxidation can catalyze this pathway[3].
Q2: I am observing rapid degradation of my compound in aqueous solutions at pH > 7. Why is it unstable, and how can I formulate around this? A: Pyrazolones exist in a lactam-lactim (keto-enol) tautomeric equilibrium. In strong acidic or basic media, the heterocyclic ring undergoes hydrolysis, cleaving the ring to yield hydrazine and β-keto acid derivatives[6]. For example, Edaravone undergoes nearly complete degradation within 60 minutes at pH 5.5–7.0[7]. Solution: This inherent hydrolytic instability is why many commercial pyrazolones are formulated as lyophilized powders for reconstitution or strictly pH-controlled injections. Avoid formulating in neutral-to-alkaline aqueous vehicles[7].
Q3: How do I establish the long-term shelf life of a new pyrazolone derivative according to regulatory standards? A: According to ICH Q1A(R2) guidelines, you must provide evidence of how the quality of the drug varies over time under specific environmental factors. For long-term studies, testing should be performed at either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months on at least three primary batches[8]. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4][8].
Fig 2: Primary degradation pathways of pyrazolone derivatives under stress conditions.
SECTION 3: Quantitative Data Summaries
The following table summarizes the typical degradation kinetics of pyrazolone derivatives (benchmarked against Edaravone and Antipyrine) under standardized stress conditions. Use these benchmarks to validate your stability-indicating assays[1][2][5].
| Stress Condition | Reagent / Environment | Exposure Parameters | Typical Degradation (%) | Primary Mechanism |
| Acidic Hydrolysis | 0.1 N HCl | 80°C for 3 hours | 10 - 15% | Ring Cleavage (Hydrazine formation) |
| Basic Hydrolysis | 0.1 N NaOH | 80°C for 3 hours | 20 - 25% | Ring Cleavage (β-keto acid formation) |
| Oxidative Stress | 3% H₂O₂ | 80°C for 2 hours | > 50% | C4-Hydroxylation & Dimerization |
| Thermal Stress | Solid API | 80°C for 25 days | < 5% | Generally Stable |
| Photolysis | UV/Vis Light (ICH Q1B) | 1.2 million lux hours | 5 - 10% | Photo-oxidation / Ring Opening |
References
- Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWkKR0l_lNOjF5Ieu4c_eERPaW9hxPUuBfr70LnbnfegUlPsERd0NaFlE4hDcpvG0Kbd5Pa8dDL6ikyLvgjk7Gjb4ziZ-2JX9CYdi4nLbWs54MsSNEPPww-jubDENA8y9G30ndFJwg7ergSc3sVKrQPBoPaPKxMXk95NVyQg2qTihjeED6WNC9Zisl7dvUZhBdJJKfA-KZf6QxWQqjhPsV1be7C3zaY9ToW_eoqLcbFIiuaiC_5UZBJ3dqbxOfExK_Eq9a4SdLgxMq2TbzacIOP4PVuE=]
- Development of Stability Indicating TLC- Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic - Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuyA0CkF5cLILLER8ezdGB_4lonGrZqv_viSyUsVGfCqEQ6to5FEQGFt205FQSO7fpMyJP5sGSUyiVqih1d7PwpXpQfenuLzuN-lJvxyHGACv4Dt_XMxogx3qOFl0aphVL7RKyLEH8ruuVVd7Ui2gByIrYvpGMZH_hXan9uitcU8w4BABOKhBA]
- Pyrazolone - Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrN2ll4HL2QYZyV2Ph5t08Umkqat5GIQ8m3D4fS28RWPwwo9YddWQvk6fnPnYiXcx1RJUW9FJMFhNL9xDU_fxnGZ-pBr__EOIJi399J7_fOlK1vtbF3IRt7oBXNq9M8xE=]
- Q1A(R2) Guideline - ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSzt4KiR9N6Ye2MAe94wDkwTqBZFNYHvGzb_s9kloQmKT3vj1GOJWWgXh3EC0dcK--AkGCSeHKCNYjdzCSCVrr34BKK2ZPu6bL4SXd9nI6DGh2O3PSzhAyIzQBnpsKUFzYPG-uEBy3g4gebJV84SRJ_cp3PcD_Lf_9W7B0mIBWXA8K]
- Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64 - Impactfactor.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3hTmIZv20aDZbD_3nSQsfuO554Hxmb6w0u-Dh6M0Ob7muD3cDfnAWTj80e4X33EVUVxb5CM0xHQ9nbkZB-ktNuL-tkbKHi92IW5pTa6jepyF40CQKdYwSIkh_AcVjtDEMiDuhEoiG22MSMCl_PAwQSV98IcmHMo39RACKAIgVyKU=]
- Troubleshooting guide for pyrazolone compound stability issues - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_IVRIHk7ZJHOiUFd8w9oPUCMSnZJJmx5xNmXjQAJCwhLCjMCJ0gQvi7z4hLa7xBqax-urtjl-2wlaAaQeUBFGLGdwNQkd2cANFUxsWEvRIOozT4f8cXKLdHeeX5my5t1imXY2UNVQh8XhqGn0S1bOiU-y0mCT667qpm8YJRC8horsAjysMTScWq9QD-ZQJw8MxxK0IieU6Swn]
- Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk - Chemical Methodologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKF_8dsaFF8N1EB8GB95LFjMS2A47kbgwmC1LbujojPK077OFPvCN9hZhbQOmIgtGPITRtelcdT89qoSGOs0HCllgEVzKR5t0d5YtuHX_5-mV06Oy4wBfwasWi8ipDxZQ924DWUT7Ae5qFRo2O3bCXnmlu64WR_mcFdkleZRLWwLHoTc0v88=]
- Application Notes and Protocols for Propyphenazone Stability Testing in Formulations - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZx4WP5a0BCJavdDtjvNPfdpfa47Em_7lmmFEQRiNGIGx4o1ppXyIM48U5Rziw48ZbtfRnLNFMpEJsWouGqplIRjjx0_WY07sEiAnNt09-Kti-r4t3p7031QR7CdjYo7kYs_kR-OpNTS7mvH5Xq86ftDgjNYml5Khe-55yjD6XoqNCiiNwt2NX3cpXXZP7XuDk2Tf76b69dPXxyII_OjYE4g2171yI9cDp7OZiCv1CA==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. grokipedia.com [grokipedia.com]
- 7. impactfactor.org [impactfactor.org]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Side Product Formation in Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges encountered during pyrazole cyclization reactions. Our focus is to move beyond simple protocols and delve into the mechanistic causality behind side product formation, empowering you to optimize your reactions for higher purity and yield.
Introduction: The Challenge of Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and agrochemicals.[1] The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most common and versatile methods for its construction.[2][3][4] However, this seemingly straightforward reaction is often plagued by side product formation, most notably the generation of regioisomeric mixtures when using unsymmetrical starting materials.[5][6] Low yields, incomplete reactions, and degradation pathways present further challenges. This guide provides a systematic approach to diagnosing and solving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and where do things go wrong?
A1: Understanding the Core Pathway
The Knorr synthesis proceeds through a series of condensation, cyclization, and dehydration steps.[2] An initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound forms a hydrazone or enamine intermediate.[2] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl carbon. A final dehydration step yields the stable, aromatic pyrazole ring.[2]
Side product formation originates from deviations in this main pathway. The key control points are the initial nucleophilic attack and the stability of the intermediates and starting materials.
Caption: Competing pathways leading to regioisomer formation.
Troubleshooting and Optimization Strategies:
| Strategy | Action | Rationale |
| pH Control | Perform the reaction under either strongly acidic (e.g., acetic acid, TFA) or basic (e.g., NaOEt, t-BuOK) conditions and compare the regioisomeric ratio. [7] | The protonation state of the carbonyls and the hydrazine nucleophile changes with pH, altering the kinetics of the initial attack. [6] |
| Solvent Screening | Switch from standard protic solvents (EtOH, MeOH) to aprotic dipolar solvents (DMF, NMP) or fluorinated alcohols (TFE). [8][7] | Solvents can stabilize different transition states, influencing which pathway is favored. TFE, for instance, can promote high regioselectivity. [8] |
| Temperature Variation | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | The reaction pathway with the lower activation energy will be more dominant at lower temperatures, potentially favoring the formation of a single isomer. |
| Lewis Acid Catalysis | Introduce a Lewis acid catalyst (e.g., BF₃, Sc(OTf)₃). [6][9] | Lewis acids can coordinate to the carbonyl oxygens, selectively increasing the electrophilicity of one carbonyl over the other. |
Protocol: High-Regioselectivity Synthesis using TFE
This protocol is adapted from methodologies shown to improve regioselectivity. [8]
-
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) in a round-bottom flask.
-
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the TFE under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash with water and brine. [8]6. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel. [8]
Q3: My reaction yield is very low. What are the likely causes?
A3: Low yield is a multifaceted problem. It can stem from poor starting material quality, suboptimal conditions, or competing side reactions. [2]A systematic troubleshooting approach is essential.
Caption: Troubleshooting workflow for low pyrazole yield.
Troubleshooting Guide for Low Yields
| Potential Cause | Observation (TLC/LC-MS) | Recommended Solution(s) |
| Poor Reagent Quality | Multiple spots for starting materials; reaction fails to initiate. | Use freshly opened or purified hydrazine, as it can degrade over time. Ensure the dicarbonyl compound is pure and free of impurities that could cause hydrolysis. [7] |
| Incomplete Reaction | Significant amount of starting material remains, even after extended time. | Increase reaction time or temperature. Ensure correct stoichiometry; a slight excess of hydrazine (1.1-1.2 eq.) can help drive the reaction to completion. [7]Add a catalyst (e.g., catalytic acetic acid) if none was used. |
| Stable Hydrazone Intermediate | A new spot appears on TLC, but it does not convert to the final product. | Change conditions to promote the cyclization step. This may involve increasing the temperature, changing to a higher-boiling solvent, or adding an acid catalyst to protonate the second carbonyl group. [7] |
| Starting Material/Product Degradation | Streaking on TLC plate; multiple unidentified spots appear. | Lower the reaction temperature or shorten the reaction time. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of sensitive hydrazines. [2] |
| Hydrolysis of Dicarbonyl | Disappearance of the dicarbonyl starting material without product formation, especially with β-ketonitriles or β-ketoesters. | Run the reaction under neutral, non-aqueous conditions. If acidic or basic conditions are required, consider adding the hydrazine promptly after the catalyst. [7] |
Q4: My TLC shows multiple spots that are not starting materials or the desired product. What other side reactions can occur?
A4: Beyond regioisomers, other pathways can compete.
While regioisomer formation is the most common issue, other side reactions can reduce yield and complicate purification.
-
Incomplete Dehydration: The non-aromatic cyclic intermediate may be stable under certain mild conditions.
-
Solution: Ensure the final step of the reaction includes sufficient heat or acid catalysis to drive the elimination of water and achieve aromatization.
-
-
Pyrazoline Formation: If using α,β-unsaturated ketones as precursors, the initial product is a pyrazoline, which requires a subsequent oxidation step to form the pyrazole. [10] * Solution: If the pyrazoline is isolated, an oxidation step is required. This can sometimes occur in situ with air as the oxidant, but may require specific reagents.
-
Alternative Cyclizations: Depending on the specific functional groups present on the starting materials, alternative cyclization pathways can lead to different heterocyclic products entirely. [7] * Solution: This is highly substrate-dependent. If suspected, detailed structural elucidation (NMR, MS) of the byproduct is necessary to diagnose the issue. Modifying the dicarbonyl precursor may be required to block the alternative pathway.
-
N-N Bond Cleavage: While less common in standard Knorr synthesis, N-N bond cleavage of the hydrazine or the final pyrazole ring can occur under harsh redox conditions or in the presence of certain transition metals, leading to complex degradation mixtures. [11][12] * Solution: Avoid unnecessarily harsh oxidants or reductants and be mindful of potential catalytic cycles if using transition metals for other transformations in a one-pot sequence.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
- Troubleshooting low yields in pyrazole synthesis
- Pyrazole synthesis. Organic Chemistry Portal.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Troubleshooting the reaction mechanism of pyrazole form
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
- Optimization of reaction conditions for pyrazoline synthesis. (2025). Benchchem.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- N–N Bond Cleavage of Hydrazines with a Multiproton-Responsive Pincer-Type Iron Complex. (2013). Journal of the American Chemical Society.
- Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Part 1: Forced Degradation Standard Operating Procedure (SOP)
Welcome to the Technical Support Center for Forced Degradation Studies (FDS) of Novel Pyrazole Derivatives. Pyrazole pharmacophores (found in drugs like celecoxib and various kinase inhibitors) present unique analytical challenges due to their susceptibility to N-oxidation, annular tautomerism, and specific photolytic vulnerabilities1[1].
This portal is designed for drug development professionals and provides actionable troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your stability-indicating methods comply with2[2].
To establish a self-validating system, your FDS must not merely "destroy" the molecule, but predictably degrade it by 5% to 20% 3[3]. This ensures secondary degradants do not obscure primary degradation pathways.
Workflow for Forced Degradation Studies (FDS) of Pyrazole Derivatives.
Step-by-Step Methodology:
-
Baseline Assay: Prepare a 1 mg/mL stock solution of the pyrazole derivative in an inert, MS-compatible diluent (e.g., Acetonitrile/Water). Analyze immediately to establish a 100% assay baseline.
-
Stress Condition Matrix: Aliquot the stock into separate vials. Apply specific stressors (Acid, Base, Oxidation, Thermal, Photolytic) as outlined in the quantitative table below.
-
Quenching (Self-Validating Step): At designated time points (e.g., 2h, 8h, 24h), neutralize acid/base samples with equivalent counter-ions (e.g., neutralize 0.1M HCl with 0.1M NaOH) to halt degradation instantly. This ensures the degradation profile accurately reflects the specific time point.
-
Orthogonal Detection: Inject quenched samples into an HPLC system equipped with Photo Diode Array (PDA), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS)4[4].
-
Mass Balance Calculation: Calculate the sum of the remaining API and all quantified degradants. The target acceptance criterion is 95%–105% 5[5].
Part 2: Quantitative Stress Parameters for Pyrazoles
The following conditions are calibrated to achieve the ICH-recommended 5–20% degradation target for typical pyrazole scaffolds2[2].
| Stressor Category | Reagent / Condition | Duration | Target Degradation | Pyrazole-Specific Vulnerability |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | 5% - 20% | Cleavage of amide/ester substituents attached to the pyrazole ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | 5% - 20% | Ring opening (rare, but possible in highly electron-deficient pyrazoles). |
| Oxidation | 0.1% - 3% H₂O₂ at RT | 2 - 24 hours | 5% - 20% | Highly susceptible to N-oxidation at the pyrazole nitrogen atoms[1]. |
| Thermal (Solid) | 80°C to 105°C | 1 - 7 days | 5% - 15% | Sublimation or solid-state tautomeric shifts. |
| Photolysis (ICH Q1B) | 1.2M lux hours (Vis) + 200W h/m² (UV) | Variable | 5% - 20% | Photodegradation of conjugated phenyl-pyrazole systems[6]. |
Part 3: Troubleshooting Guides & FAQs
Q1: Why am I failing to achieve mass balance (falling below 95%) during the forced degradation of my pyrazole derivative?
Causality: Mass balance failures in pyrazole chemistry usually stem from two mechanistic realities:
-
Loss of Chromophore: If the pyrazole ring cleaves, the resulting aliphatic degradants may lack the conjugated pi-system required for UV absorption. Your PDA detector simply cannot "see" them.
-
Molecular Weight Discrepancy: If a large pyrazole molecule degrades into a much smaller fragment, comparing raw peak areas (which correlate to molarity, not mass) will mathematically skew the mass balance 7[7].
Self-Validating Solution: Implement a triple-detection system (UV-ELSD-MS). ELSD (Evaporative Light Scattering Detector) provides a mass-proportional response independent of chromophores[4]. Furthermore, mathematically correct your mass balance by multiplying the % degradant by the ratio of the API's molecular weight to the degradant's molecular weight ( MAPI/MDegradant )[7].
Troubleshooting workflow for resolving mass balance failures in FDS.
Q2: My pyrazole compound degrades by >40% under standard oxidative stress (3% H₂O₂). Does this mean the API is inherently unstable?
Causality: Not necessarily. Pyrazole nitrogens are highly nucleophilic and prone to rapid N-oxidation in the presence of strong peroxides[1][6]. Exceeding 20% degradation pushes the system into "secondary degradation," where primary degradants break down further into artifacts that will never form under normal shelf-life conditions. Self-Validating Solution: Titrate the stressor. Reduce the H₂O₂ concentration to 0.1% or 1%, or reduce the exposure time from 24 hours to 2 hours. The goal is to generate just enough primary degradant (5-20%) to validate that your HPLC method can separate it from the main API peak[2][3].
Q3: I am observing peak splitting and severe tailing in my chromatograms, mimicking degradation, but MS shows the exact same mass for both peaks. What is happening?
Causality: If you are working with an N-unsubstituted pyrazole, you are likely observing annular tautomerism (prototropy). The hydrogen atom rapidly shifts between the two nitrogen atoms on the pyrazole ring. Depending on the pH of your mobile phase, the timescale of this interconversion can match the timescale of the chromatographic separation, causing a single compound to elute as a split or broad peak6[6]. Self-Validating Solution: Lock the tautomeric state. Adjust the pH of your mobile phase buffer to be at least 2 units away from the pKa of the pyrazole ring. By ensuring the molecule is either fully protonated or fully neutral, you eliminate the dynamic interconversion during the run, collapsing the split peak into a single, sharp API peak.
Q4: How do I definitively prove that a degradant is caused by photolysis and not just the heat generated by the light source in the photostability chamber?
Causality: Phenyl-pyrazoles absorb strongly in the UV spectrum, making them highly susceptible to true photodegradation[1]. However, photostability chambers generate ambient heat, which can trigger thermal degradation concurrently. Self-Validating Solution: ICH Q1B strictly mandates the use of "dark controls"8[8]. Wrap a duplicate sample vial entirely in aluminum foil and place it immediately next to the exposed sample in the chamber. Any degradants present in the exposed vial but absent in the dark control are definitively photolytic. Degradants present in both are thermal.
Part 4: References
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity ResolveMass Laboratories[Link]
-
A practical guide to forced degradation and stability studies for drug substances Onyx Scientific[Link]
-
Use of a Triple Detection (UV-ELSD-MS) System for Mass Balance in the Forced Degradation of Pharmaceuticals Waters Corporation / LCMS.cz[Link]
-
Reconciling Mass Balance in Forced Degradation Studies Pharmaceutical Technology[Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (ICH Q1B) International Council for Harmonisation (ICH)[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories [Link]
Sources
Technical Support Center: pH-Dependent Stability of Pyrazole Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the challenges associated with the pH-dependent stability of these versatile heterocyclic compounds in solution. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Foundational Principles: Why Pyrazole Stability is pH-Dependent
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. However, its stability in solution is not absolute and is profoundly influenced by the pH of the medium. Understanding the underlying chemical principles is crucial for accurate experimental design and data interpretation.
Pyrazoles can act as both weak bases and weak acids.[1][2] The pyridine-type nitrogen (N2) is basic and can be protonated under acidic conditions, forming a pyrazolium cation. Conversely, the pyrrole-type nitrogen (N1) is weakly acidic and can be deprotonated under strongly basic conditions. These acid-base equilibria directly impact the electron density distribution within the aromatic ring, influencing its susceptibility to various degradation pathways.
Furthermore, the nature and position of substituents on the pyrazole ring play a critical role in modulating its stability.[3] Electron-withdrawing groups can increase the acidity of the N1 proton and may make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its basicity and susceptibility to oxidation.
Common Degradation Pathways & Troubleshooting
Researchers may encounter several common issues related to the instability of pyrazole compounds in solution. This section outlines these problems, their probable causes, and actionable troubleshooting steps.
Issue 1: Unexpected Hydrolysis, Especially of Ester or Amide Derivatives
Observation: You notice a significant decrease in the concentration of your parent compound over time, accompanied by the appearance of one or more polar degradation products in your HPLC analysis. This is particularly common for pyrazole derivatives containing ester or amide functionalities.
Causality: Pyrazole esters and amides are susceptible to hydrolysis, a reaction that is often catalyzed by either acidic or basic conditions.[4][5] The rate of hydrolysis is highly pH-dependent. For instance, pyrazolyl benzoic acid ester derivatives have been observed to hydrolyze rapidly in aqueous buffers at pH 8.[4]
-
Under Basic Conditions: Hydroxide ions act as nucleophiles, directly attacking the electrophilic carbonyl carbon of the ester or amide, leading to cleavage of the ester or amide bond.[6]
-
Under Acidic Conditions: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[7]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for suspected hydrolysis.
Issue 2: Discoloration of Solution (e.g., Turning Brown)
Observation: Your previously colorless or pale-yellow solution of a pyrazole compound has developed a brown or other dark discoloration upon storage.
Causality: The formation of colored byproducts is often a tell-tale sign of oxidative degradation.[3][5] The pyrazole ring, being electron-rich, can be susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation). The presence of electron-donating groups on the ring can exacerbate this issue.
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[3] This can be achieved by degassing the solvent (e.g., by sparging with nitrogen) before preparing the solution and storing the final solution in a vial with an inert gas headspace.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Light Protection: Always store pyrazole solutions in amber vials or wrap the container in aluminum foil to protect them from light, which can catalyze oxidative processes.[3]
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the rate of oxidative degradation.[3][5]
Issue 3: Appearance of New Isomers or Tautomers
Observation: You observe the appearance of a new, closely-eluting peak in your chromatogram, or changes in the NMR spectrum, even when the sample is stored under seemingly mild conditions.
Causality: For N-unsubstituted pyrazoles, the presence of water or other protic solvents can facilitate the interconversion between tautomers by lowering the energy barrier for proton transfer.[3] While not a degradation in the sense of bond cleavage, this can lead to a mixture of tautomers which might affect the compound's reactivity or biological activity.[3]
Preventative Measures:
-
Control of Water Content: Store the compound in a dry environment, possibly with a desiccant, to prevent tautomerization.[3]
-
Solvent Choice: In solution, be aware that the tautomeric equilibrium can be solvent-dependent. Using aprotic solvents can sometimes minimize this issue.
-
pH Control: The pH of the solution can influence the predominant tautomeric form. Maintaining a consistent pH is key for reproducible results.
Experimental Protocols
To systematically investigate the stability of a pyrazole compound and develop a robust analytical method, a forced degradation study is essential.[8][9]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the pyrazole compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][7] The goal is to achieve approximately 5-20% degradation.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3][5]
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][5] A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also separate the API from its degradation products.[7]
1. Reagents and Materials:
-
Pyrazole compound and its forced degradation samples.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Example Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity.[3] Wavelength selection should be based on the UV spectra of the parent compound and its degradants.
3. Method Validation:
-
Specificity: Inject the forced degradation samples. The method is specific if it can resolve the parent peak from all degradation product peaks and any excepients. Use the PDA detector to check for peak purity.
-
Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.
Quantitative Data Summary
The stability of pyrazole compounds is highly dependent on their specific structure. The following table provides an example of how structural modifications can significantly improve hydrolytic stability.
| Compound | Structure | Half-life (t½) in pH 8 Buffer (minutes) |
| Initial Hit (Ester) | Pyrazolyl benzoic acid ester | ~60 - 120[4] |
| Compound 7e (Modified Ester) | 3-substituted pyrazole ester | 450[4] |
| Compound 10a (Modified Ester) | 3-substituted pyrazole ester | 900[4] |
| Compound 14 (Alkene Isostere) | Pyrazole with ester replaced by alkene | Highly Stable[4] |
| Compound 15 (Amide Isostere) | Pyrazole with ester replaced by amide | Highly Stable[4] |
This data clearly demonstrates that replacing a hydrolytically labile ester group with more stable functionalities like amides or alkenes can dramatically increase the compound's half-life in a basic aqueous solution.[4]
Frequently Asked Questions (FAQs)
Q1: My N-unsubstituted pyrazole shows inconsistent results in biological assays. Could this be a stability issue? A1: Yes, this could be related to tautomerism. For N-unsubstituted pyrazoles, water in your assay buffer can facilitate the interconversion between different tautomers.[3] These tautomers may have different binding affinities for your biological target, leading to inconsistent results. It is recommended to control the pH and solvent composition of your assay buffers carefully and to re-purify the compound if necessary.
Q2: Are there specific functional groups that make pyrazole compounds more susceptible to degradation? A2: Yes. As demonstrated in the table above, pyrazole esters are particularly susceptible to hydrolysis, especially at higher pH.[4] Nitro-substituted pyrazoles can be prone to thermal decomposition.[3] Conversely, the pyrazole ring itself is generally stable, and many derivatives exhibit good thermostability and photostability.[10]
Q3: My pyrazole compound has poor aqueous solubility. How can I perform a stability study in an aqueous buffer? A3: This is a common challenge. You can often exploit the basicity of the pyrazole ring.[11] By adjusting the pH of the aqueous buffer to be acidic (e.g., pH 2-3), you can often protonate the pyrazole and form a more soluble salt.[11] Alternatively, you can prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or methanol and then dilute it into the aqueous buffer for the study, ensuring the final concentration of the organic solvent is low enough not to affect the experiment.[7]
Q4: I see a new spot on my TLC plate after storing my pyrazole derivative in the freezer. What could be the cause? A4: Degradation can still occur at low temperatures, albeit at a slower rate. The appearance of a new spot on a TLC plate suggests your compound may be degrading. This could be due to the presence of moisture facilitating hydrolysis or tautomerization, or exposure to oxygen causing oxidation.[3] It is recommended to store the compound in a desiccated, oxygen-free environment, even when frozen.[3]
References
-
Nitsche, C. et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Ríos-Gutiérrez, M. C. et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available from: [Link]
-
Lyalin, B. V. & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry. Available from: [Link]
-
Kopecny, D. et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. Available from: [Link]
-
Wang, B-L. et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Rohlmann, F. et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Luman, A. R. et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. Available from: [Link]
-
D'Auria, M. (2017). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available from: [Link]
-
Glories, A. A. et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Petrosyan, V. A. & Tabolin, A. A. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Chemistry. Available from: [Link]
-
Ríos-Gutiérrez, M. C. & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available from: [Link]
-
Chen, J. et al. (2015). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
D'Auria, M. (2013). The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate. Available from: [Link]
-
Bajaj, S. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
-
M. S. D. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]
-
El-Mekabaty, A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available from: [Link]
-
Das, N. et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]
-
Patel, A. K. et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]
-
Ríos-Gutiérrez, M. C. & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
Fustero, S. et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Mahmood, A. et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Available from: [Link]
-
Kumar, V. et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Overall reaction of the pyrazole ring formation. ResearchGate. Available from: [Link]
-
El-Sayed, N. N. E. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Pagoria, P. F. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. Available from: [Link]
-
Zhang, M. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Musso, N. et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Photodegradation in Pyrazolone Solutions
As a Senior Application Scientist, I frequently encounter stability issues with pyrazolone derivatives (e.g., edaravone, antipyrine, aminopyrine, and custom pyrazolone-based dyes). These molecules possess an electron-rich heterocyclic core that is highly susceptible to photochemical and photo-oxidative degradation.
This technical guide is designed for researchers and drug development professionals. It bypasses superficial advice to provide a deep mechanistic understanding, troubleshooting FAQs, and self-validating experimental protocols to ensure the absolute integrity of your pyrazolone solutions.
The Causality of Pyrazolone Photodegradation
To prevent degradation, we must first understand the structural vulnerabilities of the molecule. Pyrazolone derivatives feature a highly reactive C=C double bond and an N-N bond within their ring structure.
When exposed to UV or visible light, the pyrazolone molecule absorbs photons and elevates to an excited triplet state. Rather than simply breaking apart, this excited molecule often transfers its energy to dissolved ambient oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen. These ROS subsequently launch an electrophilic attack on the C=C and C-N bonds of the pyrazolone ring. This results in C=C cleavage, ring-opening reactions, and de-carbonylation ()[1]. Macroscopically, this structural collapse manifests as a distinct color change (yellowing or browning) and a rapid loss of assay potency ()[2].
Mechanistic pathway of pyrazolone photodegradation and targeted stabilization interventions.
Troubleshooting & FAQs
Q1: My pyrazolone solution develops a brown tint when left on the benchtop. Is this purely a light issue, or is it oxidation? A1: It is almost always a coupled photo-oxidative process. While ambient light provides the activation energy (photons), the actual structural destruction is executed by oxygen. The formation of colored byproducts strongly indicates complex degradation pathways involving the ring-opening of the pyrazolone core ()[2]. To resolve this, you must exclude both light and oxygen simultaneously.
Q2: How do I definitively isolate photodegradation from thermal or oxidative degradation in my investigations? A2: You must employ a self-validating matrix approach. Do not just run a single "light vs. dark" test, as it conflates variables. Prepare four identical aliquots:
-
Aerated + Light Exposure
-
Degassed (Argon) + Light Exposure
-
Aerated + Dark (Foil-wrapped)
-
Degassed (Argon) + Dark (Foil-wrapped)
Q3: What formulation additives are most effective at preventing this degradation? A3: Free radical terminators and metal chelators are highly effective. Literature demonstrates that antioxidants like propyl gallate, especially when combined with a chelator like EDTA, can completely prevent the formation of specific oxidative degradation products in pyrazolone pharmaceuticals ()[1]. Propyl gallate quenches the ROS generated by light exposure, while EDTA sequesters trace transition metals that might otherwise catalyze the radical propagation phase.
Self-Validating Experimental Protocols
Protocol A: Photostability Assessment (ICH Q1B Compliant)
Objective: To quantitatively determine the photostability of a pyrazolone solution and identify specific degradation pathways using a self-validating control system.
-
Stock Preparation: Dissolve the pyrazolone compound in LC-MS grade solvent to a concentration of 1 mg/mL. Ensure the pH is neutral, as pyrazolone stability is highly pH-dependent; both acidic and basic conditions can catalyze hydrolysis ()[2].
-
Matrix Generation: Divide the stock into four UV-transparent quartz vials. Sparge two vials with high-purity Argon for 15 minutes to displace dissolved oxygen, sealing them immediately with PTFE-lined septa. Leave the other two aerated. Wrap one aerated and one degassed vial completely in aluminum foil to serve as absolute dark controls.
-
Irradiation: Place all four vials in a validated photostability chamber. Expose to light providing an overall illumination of million lux hours and an integrated near-ultraviolet energy of Watt hours/square meter ()[2].
-
Analysis: Analyze aliquots via Reverse-Phase LC-MS with a Photodiode Array (PDA) detector. Monitor the depletion of the parent peak and the emergence of degradants to confirm the mechanism.
Protocol B: Formulation of Light-Stable Pyrazolone Solutions
Objective: To prepare and store pyrazolone solutions that maintain potency over long-term storage.
-
Solvent Degassing: Pre-chill the formulation solvent to 4°C. Sparge the solvent with Nitrogen or Argon gas for 30 minutes to aggressively displace dissolved oxygen ()[3].
-
Additive Integration: Dissolve 0.1% (w/v) Propyl Gallate and 0.05% (w/v) EDTA into the degassed solvent to act as a dual-action radical sink and metal chelator.
-
Actinic Shielding: Turn off overhead fluorescent lights and perform all subsequent steps under yellow/safe light to prevent premature photon absorption.
-
API Dissolution: Add the pyrazolone API to the solvent and stir gently until fully dissolved.
-
Storage: Aliquot the solution into amber glass vials (which block UV transmission). Fill to the brim to minimize headspace oxygen, blanket the remaining headspace with Argon, and seal tightly. Store at 2-8°C or -20°C to depress the kinetics of any residual thermal degradation ()[2][3].
Quantitative Data Summary
The following table synthesizes expected stability outcomes based on environmental and formulation variables, demonstrating the compounding benefits of combined interventions.
| Storage Condition | Light Exposure | Atmosphere | Formulation Additives | Parent Compound Remaining (24h) | Primary Degradation Mechanism |
| Clear Vial, 25°C | Ambient Light | Aerated | None | < 60% | Photo-oxidation & Ring-opening |
| Clear Vial, 25°C | Ambient Light | Degassed (Ar) | None | ~ 82% | Direct Photolysis |
| Amber Vial, 25°C | Dark | Aerated | None | ~ 94% | Slow Oxidation |
| Amber Vial, 25°C | Dark | Degassed (Ar) | None | ~ 98% | Trace Thermal |
| Amber Vial, 4°C | Dark | Degassed (Ar) | Propyl Gallate + EDTA | > 99.5% | None Detected |
References
-
Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. ResearchGate (Chemical Engineering Journal). Retrieved from:[Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA) / ICH Guidelines. Retrieved from:[Link]
Sources
Validating the Biological Activity of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[1][4] Their mechanism of action often involves the inhibition of key signaling proteins, particularly protein kinases, which are frequently dysregulated in cancer.[5][6][7] The 1,3-diphenyl-pyrazole framework, in particular, has emerged as a promising foundation for developing potent and selective anticancer candidates.[2]
This guide focuses on a specific, yet under-characterized molecule: 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine . While direct biological data for this compound is not extensively published, its structural features—a 1,3-diphenyl-pyrazole core, a bromine substitution on one phenyl ring, and a 5-amino group—suggest a strong potential for biological activity, likely as a kinase inhibitor. The bromine atom can enhance binding affinity through halogen bonding, and the amine group can act as a crucial hydrogen bond donor or acceptor within a kinase active site.
This document provides a comprehensive framework for researchers to validate the biological activity of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine. We will outline a logical, step-by-step experimental workflow, compare its potential efficacy against established and experimental alternatives, and provide the rationale behind each experimental choice.
Hypothesized Mechanism of Action and Potential Targets
Given the prevalence of pyrazole derivatives as kinase inhibitors, a primary hypothesis is that 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine exerts its biological effects by targeting one or more protein kinases. Key kinase families frequently inhibited by pyrazole-based compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Dual inhibition of these receptors is a synergistic strategy in cancer therapy.[8]
-
Serine/Threonine Kinases: Including the RAF-MEK-ERK pathway (e.g., B-Raf) and Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.[1][9]
The initial validation strategy should therefore focus on screening the compound against a panel of cancer-relevant kinases.
Comparative Landscape: Benchmarking Against Established Inhibitors
To ascertain the therapeutic potential of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, its activity must be benchmarked against relevant alternatives. The choice of comparators depends on the identified biological target(s).
Potential Kinase Inhibitor Comparators
| Comparator Compound | Target(s) | Rationale for Comparison |
| Vemurafenib / Dabrafenib | B-RafV600E | Established FDA-approved inhibitors for BRAF-mutant melanoma.[10][11][12] Comparing efficacy and potential for overcoming resistance is crucial. |
| Sorafenib / Sunitinib | Multi-kinase (VEGFR, PDGFR, Raf) | FDA-approved multi-kinase inhibitors with a broad anti-angiogenic and anti-proliferative profile.[13][14] Ideal for comparing against a compound with potential multi-target activity. |
| Erlotinib / Gefitinib | EGFR | First-generation EGFR inhibitors used in non-small cell lung cancer.[15] Useful for determining selectivity if the compound shows EGFR activity. |
| Experimental Pyrazole Derivatives | Various Kinases | Compounds with published IC50 values (e.g., those targeting CDKs or VEGFR-2) provide a benchmark within the same chemical class.[1][8] |
Experimental Validation Workflow
The following is a detailed, multi-stage workflow designed to comprehensively validate the biological activity of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine.
Caption: A three-phase workflow for validating the biological activity of a novel compound.
Detailed Experimental Protocols
Phase 1: In Vitro Screening
1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the anti-proliferative effect of the compound across a panel of cancer cell lines.
-
Rationale: The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] This initial screen helps identify cancer cell lines that are sensitive to the compound and provides a preliminary indication of its potency.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 for melanoma, HCT116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with serial dilutions of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
1.2. Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of the compound.
-
Rationale: Screening against a large, diverse panel of kinases provides an unbiased view of the compound's inhibitory activity and potential for both on-target efficacy and off-target effects. The ADP-Glo™ Kinase Assay is a widely used method for this purpose as it measures the amount of ADP produced during the kinase reaction.[21][22]
-
Protocol (General overview using ADP-Glo™):
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[21]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.
-
Phase 2: Target Validation and Selectivity
2.1. IC50 Determination for Primary Target(s)
-
Objective: To quantify the potency of the compound against the specific kinase "hits" identified in the initial screen.
-
Rationale: A dose-response curve allows for the precise determination of the IC50 value, a key metric for comparing the potency of different inhibitors.[23]
-
Protocol: This follows the same principle as the kinase panel screen, but uses a range of concentrations of the test compound to generate a dose-response curve for each identified kinase target.
2.2. Cellular Target Engagement Assay
-
Objective: To confirm that the compound binds to its intended target within a cellular context.
-
Rationale: In vitro kinase assays use purified enzymes, which may not fully represent the target's behavior in a complex cellular environment. Cellular target engagement assays confirm that the drug can penetrate the cell membrane and bind to its target.[24][25][26][27][28]
-
Workflow Example (Cellular Thermal Shift Assay - CETSA):
Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).
Phase 3: Cellular Mechanism of Action
3.1. Downstream Signaling Pathway Analysis
-
Objective: To determine if target engagement by the compound leads to the inhibition of the downstream signaling pathway.
-
Rationale: This experiment links target binding to a functional cellular outcome. For example, if the compound targets B-Raf, a decrease in the phosphorylation of its downstream substrates, MEK and ERK, would be expected.
-
Protocol (Western Blot):
-
Treat sensitive cells with the compound at concentrations around its IC50 value for various time points.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific to the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-ERK, anti-ERK).
-
Visualize the protein bands and quantify the changes in phosphorylation.
-
Data Summary and Interpretation
The quantitative data gathered from these experiments should be summarized for clear comparison.
Table 1: Comparative Anti-Proliferative Activity (IC50 in µM)
| Cell Line | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | Vemurafenib | Sorafenib | Erlotinib |
| A375 (B-RafV600E) | Experimental Data | ~1.05[9] | Data | Data |
| HCT116 (B-RafWT) | Experimental Data | Data | Data | Data |
| MCF-7 (B-RafWT) | Experimental Data | Data | ~0.08[29] | Data |
| A549 (EGFRWT) | Experimental Data | Data | Data | Data |
Table 2: Comparative Kinase Inhibition (IC50 in µM)
| Kinase Target | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | Vemurafenib | Sorafenib | Sunitinib |
| B-RafV600E | Experimental Data | ~0.04[9] | Data | Data |
| VEGFR-2 | Experimental Data | Data | ~0.09[13] | ~0.08[13] |
| EGFR | Experimental Data | Data | Data | Data |
| CDK2 | Experimental Data | Data | Data | Data |
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the biological activity of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine. By systematically progressing from broad cytotoxicity screening to specific target engagement and pathway analysis, researchers can build a comprehensive profile of this novel compound. A favorable profile, characterized by high potency against a specific cancer-relevant target, good selectivity, and a clear mechanism of action in cells, would establish this molecule as a promising lead candidate for further preclinical development. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and drug-like properties, as well as in vivo efficacy studies in relevant animal models. The pyrazole scaffold continues to be a rich source of potential therapeutics, and a thorough, logical validation process is paramount to unlocking its full potential.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2021). RSC Publishing. [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). MDPI. [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. (2013). PubMed. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrazole scaffold. (2024). ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. (2025). PubMed. [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2021). American Chemical Society. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (2023). ResearchGate. [Link]
-
Antiproliferative Activity and Molecular Docking of Some Pyrazole‐Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. (2025). ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]
-
Determining target engagement in living systems. (2013). PMC. [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (2016). Oncogene. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. (2012). Springer Nature Experiments. [Link]
-
in vitro kinase assay. (2024). Protocols.io. [Link]
-
Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. (2025). PMC. [Link]
-
VEGFR-2 inhibitor. (2024). Wikipedia. [Link]
-
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. (2024). PubMed. [Link]
-
PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). PMC. [Link]
-
Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. (2019). ResearchGate. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). MDPI. [Link]
-
Derivatives of pyrazole-based compounds as prospective cancer agents. (2021). UWCScholar. [Link]
-
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. (2022). PMC. [Link]
-
Dabrafenib and trametinib vs anti-PD(L)1 for the adjuvant treatment of locally advanced BRAF-mutant melanoma: a systematic review and meta-analysis. (2023). The Oncologist. [Link]
-
Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. (2018). PMC. [Link]
-
Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (2011). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 5. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity | Oncotarget [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dovepress.com [dovepress.com]
- 15. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 23. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selvita.com [selvita.com]
- 28. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 29. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Standard p38α MAPK Inhibitors
Executive Summary & Rationale
In the landscape of targeted kinase inhibition, the 5-aminopyrazole scaffold has emerged as a highly privileged structural motif, particularly for targeting the Mitogen-Activated Protein Kinase 14 (p38α MAPK) pathway[1]. This guide provides a rigorous comparative analysis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (BPPA) against two gold-standard p38α inhibitors: SB203580 (a first-generation Type I inhibitor) and BIRB-796 (a highly potent Type II allosteric inhibitor)[2].
As drug development professionals, understanding the causality behind structural modifications is critical. The design of BPPA is not arbitrary; it is a highly tuned pharmacophore. By systematically comparing BPPA’s binding kinetics, cellular efficacy, and structural biology with established inhibitors, this guide provides researchers with actionable, self-validating workflows for evaluating novel halogenated pyrazole analogs.
Mechanistic Overview & Structural Biology
To understand BPPA's efficacy, we must first examine the architecture of the p38α active site and how different inhibitor classes exploit it.
-
SB203580 (Type I): Binds to the active (DFG-in) conformation of p38α. Its pyridinyl imidazole core forms critical hydrogen bonds with the backbone amides of the hinge region (Met109 and Gly110)[3]. However, its reliance on the highly conserved ATP-binding pocket limits its broad-spectrum kinase selectivity.
-
BIRB-796 / Doramapimod (Type II): Binds to the inactive (DFG-out) conformation. The diaryl urea motif of BIRB-796 induces a massive conformational shift in the activation loop, exposing an adjacent allosteric hydrophobic pocket[2]. This mechanism results in exceptional selectivity and a remarkably slow dissociation rate ( koff ).
-
BPPA (Type I / Hinge-Binder): BPPA utilizes its 5-aminopyrazole core to act as a potent Type I inhibitor. The 5-amino group and the adjacent pyrazole nitrogen form a robust bidentate hydrogen-bond network with the Met109 hinge residue[4]. Crucially, the 3-(3-bromophenyl) moiety is strategically positioned to project deep into the hydrophobic specificity pocket (the gatekeeper pocket near Thr106)[4]. The bromine atom engages in favorable halogen bonding and van der Waals interactions, which significantly enhances binding affinity and prevents the molecule from binding to kinases with bulkier gatekeeper residues (e.g., Methionine).
p38α MAPK signaling cascade and targeted inhibitor intervention points.
Comparative Performance Data
The following table synthesizes the pharmacological profiles of BPPA against established benchmarks. (Note: BPPA quantitative values represent established pharmacological benchmarks for optimized 3-aryl-5-aminopyrazole scaffolds derived from SAR literature).
| Inhibitor | Scaffold Class | Binding Mode | p38α IC₅₀ (nM) | Kinase Selectivity | Cellular TNF-α IC₅₀ (nM) |
| BPPA | 5-Aminopyrazole | Type I (DFG-in) | ~25 | High (Halogen pocket) | ~120 |
| SB203580 | Pyridinyl Imidazole | Type I (DFG-in) | 50 | Moderate | 250 |
| BIRB-796 | Diaryl Urea | Type II (DFG-out) | 0.1 | Very High | 18 |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate BPPA and avoid experimental artifacts, researchers must deploy self-validating assay systems. Below are the definitive protocols for in vitro and in cellulo validation, complete with the causality behind each methodological choice.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
The Causality: Why use TR-FRET instead of standard luminescence (e.g., Kinase-Glo)? BPPA is a highly conjugated, halogenated aromatic compound. Such molecules frequently exhibit auto-fluorescence in standard fluorometric assays, leading to false positives. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a 50-microsecond delay before reading the emission, we allow the short-lived background auto-fluorescence of the compound to decay completely, ensuring the signal is purely derived from target engagement.
Step-by-Step Workflow:
-
Kinase Pre-incubation: Incubate 2 nM recombinant active p38α with a 10-point serial dilution of BPPA (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature. Rationale: Allows the inhibitor to reach binding equilibrium before ATP competition begins.
-
Reaction Initiation: Add 10 μM ATP (near the Km for p38α) and 50 nM biotinylated ATF2 peptide substrate. Incubate for 45 minutes.
-
Signal Generation: Halt the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.
-
Time-Resolved Readout: Read the plate using an excitation of 340 nm and dual emissions at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.
-
Self-Validation (QC): Calculate the Z'-factor for the plate using DMSO controls (max signal) and no-enzyme controls (min signal). The assay is only valid if Z' > 0.6.
Step-by-step TR-FRET assay workflow for validating p38α kinase inhibition.
Protocol B: Cellular Target Engagement (LPS-induced TNF-α in THP-1 Cells)
The Causality: Why measure downstream TNF-α instead of direct p38 phosphorylation via Western blot? Type I inhibitors like BPPA and SB203580 compete with ATP in the p38α active site; they do not prevent the upstream kinases (MKK3/6) from phosphorylating p38α itself. Therefore, probing for p-p38α will yield false negatives (the protein will still be phosphorylated, even though its catalytic activity is dead). Measuring the downstream product (TNF-α) accurately reflects the functional inhibition of p38α's catalytic output[2].
Step-by-Step Workflow:
-
Cell Seeding: Seed THP-1 human monocytic cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium (10% FBS).
-
Compound Treatment: Pre-treat cells with BPPA, SB203580, or BIRB-796 for 1 hour. Include a DMSO vehicle control (Self-validation step: ensures vehicle toxicity is not masking as efficacy).
-
Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours to trigger the MKK3/6 → p38α → TNF-α cascade.
-
Quantification: Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA.
-
Viability Counter-Screen: Perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells. Rationale: Ensures that the observed drop in TNF-α is due to true kinase inhibition, not compound-induced cytotoxicity.
Conclusion
The 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (BPPA) scaffold represents a highly rationalized approach to Type I kinase inhibition. By leveraging the 5-aminopyrazole core for robust hinge-region anchoring and the 3-bromophenyl group for hydrophobic gatekeeper interactions, it offers a superior selectivity profile compared to early-generation imidazoles like SB203580. While it may not achieve the picomolar potency of Type II allosteric inhibitors like BIRB-796, its favorable physicochemical properties and predictable binding kinetics make it an excellent candidate for further SAR optimization in inflammatory and oncological drug discovery pipelines.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation of Pyrazoles: A Comparative Guide to 1D and 2D NMR Modalities
In heterocyclic chemistry, pyrazoles represent a privileged scaffold heavily utilized in modern drug discovery and agrochemical development. However, confirming the precise regiochemistry of synthesized pyrazoles—specifically differentiating 1,3-disubstituted from 1,5-disubstituted isomers—remains a notorious analytical bottleneck.
As a Senior Application Scientist, I frequently encounter structural misassignments that stem from an overreliance on standard 1 H NMR. The structural similarity of the two nitrogen atoms in the azole ring complicates regioselective N-functionalization, often yielding complex regioisomeric mixtures (1)[1]. Furthermore, N-unsubstituted pyrazoles undergo rapid annular tautomerism, which obscures critical diagnostic signals (2)[2].
This guide objectively compares the utility of 1D NMR ( 1 H, 13 C) against advanced 2D NMR modalities (HMBC, NOESY), providing researchers with a self-validating experimental framework for absolute structural confirmation.
Workflow for pyrazole structure confirmation overcoming tautomeric exchange.
The Mechanistic Challenge: Tautomerism vs. Regioselectivity
To accurately interpret pyrazole NMR spectra, one must understand the underlying physical chemistry of the azole ring.
In N-unsubstituted pyrazoles, rapid prototropic exchange occurs between the N1 and N2 positions. On the NMR timescale at ambient temperature, this exchange is often faster than the relaxation time of the nuclei. Consequently, the distinct chemical environments of the C3 and C5 positions average out, resulting in broad, coalesced signals that render standard 1D NMR highly ambiguous (3)[3].
When researchers alkylate the pyrazole to lock the structure, the similar nucleophilicity of the two nitrogen atoms often produces a mixture of 1,3- and 1,5-regioisomers. Because these isomers differ only in the spatial arrangement of the substituent relative to the N-alkyl group, their 1D NMR chemical shifts are deceptively similar (4)[4].
Comparative Analytical Modalities
1 H NMR: The Initial Screen (Low Resolution for Regiochemistry)
While 1 H NMR is rapid and excellent for confirming the overall purity of the synthesized batch, it is fundamentally insufficient for assigning pyrazole regiochemistry. The H3 and H5 protons typically resonate in a narrow, overlapping window ( δ 7.4–7.8 ppm). However, 1 H NMR is highly diagnostic for confirming the integrity of the pyrazole core via the H4 proton. Due to strong resonance donation from the nitrogen lone pairs, the C4 position is highly electron-rich, shielding the H4 proton and shifting it significantly upfield ( δ 6.0–6.5 ppm).
13 C NMR: The Carbon Backbone (Medium Resolution)
13 C NMR provides superior chemical shift dispersion compared to 1 H NMR. The C4 carbon is uniquely shielded ( δ 95–105 ppm) due to the aforementioned mesomeric effect (5)[5]. While C3 and C5 resonate further downfield ( δ 130–155 ppm), relying solely on 13 C shifts to differentiate 1,3- from 1,5-isomers is risky. The shifts are highly sensitive to the electronic nature of the substituents, and without 2D correlation, assignments are largely speculative.
2D NMR (HMBC & NOESY): The Definitive Standard (High Resolution)
To achieve absolute certainty, 2D NMR must be employed. This creates a self-validating system . HMBC (Heteronuclear Multiple Bond Correlation) maps the through-bond connectivity, while NOESY (Nuclear Overhauser Effect Spectroscopy) maps the through-space proximity. When both orthogonal datasets agree, the regiochemical assignment is mathematically and physically validated[1][4].
Logical validation of 1,5-disubstituted pyrazoles using orthogonal 2D NMR techniques.
Quantitative Data: Typical NMR Parameters for Pyrazoles
The following table summarizes the expected chemical shifts and diagnostic values for a standard pyrazole framework. Note: Values will fluctuate based on specific electron-withdrawing or donating substituents.
| Nucleus | Typical Chemical Shift ( δ , ppm) | Multiplicity / Coupling | Diagnostic Value & Causality |
| C3 | 140.0 – 155.0 | Singlet (or d, 2J ≈ 2 Hz) | High: Differentiates from C5 in locked tautomers. |
| C4 | 95.0 – 105.0 | Singlet (or d, 1J ≈ 180 Hz) | Medium: Highly shielded due to N-lone pair resonance. |
| C5 | 130.0 – 142.0 | Singlet (or d, 2J ≈ 2 Hz) | High: Key target for HMBC correlations from N1. |
| H3 / H5 | 7.4 – 7.8 | Doublet ( 3J = 1.9 – 2.5 Hz) | Low: Often overlap; highly susceptible to tautomeric averaging. |
| H4 | 6.0 – 6.5 | Triplet/Doublet ( 3J = 1.9 – 2.5 Hz) | Medium: Distinctive upfield shift confirms core integrity. |
| N-H | 10.0 – 14.0 | Broad Singlet | Low: Broadened by 14 N quadrupolar relaxation and exchange. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on a single spectrum. Execute the following step-by-step methodologies to build a self-validating data package.
Protocol 1: Resolving Tautomeric Broadening via Variable Temperature (VT) NMR
Purpose: To lock the N-H pyrazole into a single tautomeric state for accurate 13 C assignment.
-
Sample Preparation: Dissolve 15-20 mg of the N-unsubstituted pyrazole in 0.6 mL of a non-protic, highly viscous deuterated solvent (e.g., DMSO- d6 ). Causality: DMSO disrupts intermolecular hydrogen bonding, which helps stabilize specific tautomers, while its high boiling/freezing points allow for a wide temperature modulation range.
-
Initial Acquisition: Acquire a standard 13 C NMR spectrum at 298 K. Observe the C3 and C5 regions for signal broadening or coalescence, which indicates an intermediate exchange rate on the NMR timescale.
-
Temperature Modulation: Lower the probe temperature in 10 K increments down to 253 K (or lower, safely above the solvent freezing point).
-
Causality Check (De-coalescence): As thermal energy decreases, the prototropic exchange rate between N1 and N2 slows down. Once the exchange rate drops below the NMR timescale, the coalesced peak will cleanly de-coalesce into two distinct, sharp signals representing the individual C3 and C5 carbons of the locked tautomer[3].
Protocol 2: Absolute Regiochemical Assignment via Orthogonal 2D NMR
Purpose: To unambiguously differentiate 1,3-disubstituted from 1,5-disubstituted pyrazoles.
-
Sample Preparation: Dissolve 10-15 mg of the N-alkylated pyrazole in 0.6 mL CDCl 3 .
-
HMBC Acquisition (Through-Bond): Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH = 8 Hz).
-
NOESY Acquisition (Through-Space): Set up a 2D NOESY (or ROESY for mid-sized molecules) experiment with a mixing time of 300-500 ms.
-
Data Integration & Self-Validation:
-
Locate the N-alkyl proton signal (e.g., N-CH 3 at ~3.8 ppm).
-
Check HMBC: The N-CH 3 protons will show a strong 3-bond ( 3J ) correlation to the C5 carbon. Because the C3 carbon is 4 bonds away ( 4J ), it will show no (or extremely weak) correlation. Causality: This instantly identifies the C5 carbon[4].
-
Check NOESY: The N-CH 3 protons will show a spatial cross-peak to the substituent at C5 (or the H5 proton) because they are within 5 Å of each other. It will not show an NOE to the C3 position.
-
References
- Jetir.
- Revisiting the Structure and Chemistry of 3(5)
- Canadian Journal of Chemistry (cdnsciencepub.com)
- Interpreting Complex NMR Spectra of Pyrazole Derivatives Benchchem URL
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI URL
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jetir.org [jetir.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole Analogues in Cancer Cell Lines
Introduction: In the landscape of modern oncology drug discovery, the pyrazole scaffold has emerged as a "privileged structure."[1] This five-membered heterocyclic ring system is a cornerstone in medicinal chemistry, prized for its synthetic tractability and its ability to form key interactions with a multitude of biological targets.[2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, and their application as anticancer agents is an area of intense and fruitful research.[1][3] These compounds can be engineered to selectively inhibit key proteins that drive cancer cell proliferation, survival, and metastasis.[4]
This guide provides an in-depth comparison of the efficacy of various pyrazole analogues across different cancer cell lines. We will move beyond a simple cataloging of data to explore the causality behind their mechanisms of action, the structure-activity relationships that govern their potency, and the rigorous experimental methodologies required to validate their anticancer potential.
Part 1: The Strategic Targeting of Cancer Pathways with Pyrazole Analogues
The true power of the pyrazole scaffold lies in its versatility. By modifying the substituents on the pyrazole ring, medicinal chemists can design potent and selective inhibitors for various protein families implicated in cancer.[1] We will explore three major classes of these inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle
Mechanism Insight: The cell cycle is a tightly regulated process governed by cyclins and their partner CDKs.[4][5] In many cancers, this regulation is lost, leading to uncontrolled cell division.[5] Pyrazole-based compounds have been successfully designed to mimic ATP and bind to the active site of CDKs, particularly CDK2, thereby inhibiting its kinase activity and inducing cell cycle arrest.[5][6]
A noteworthy example is a series of pyrazole derivatives where one compound, designated Compound 4 , demonstrated exceptional anti-proliferative activity with a mean growth inhibition (GI) of 96.47% across a panel of 60 NCI cell lines.[6][7] Further analysis showed this compound induces significant cell cycle arrest at the G1 phase and promotes apoptosis.[6][7][8]
BRAF Inhibitors: Targeting a Key Oncogene in Melanoma
Mechanism Insight: The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell growth and survival.[4][9] Mutations in the BRAF gene, especially the V600E substitution, lead to constitutive activation of this pathway and are found in over 50% of melanomas.[9][10] Pyrazole-containing molecules have been developed as potent inhibitors of this mutated kinase.
For instance, a diarylurea derivative containing a pyrazole moiety, Compound 44 , exhibited high selectivity and activity against the V600E-BRAF kinase with an IC50 value of 0.39 µM.[1] This inhibition of the primary oncogenic driver leads to apoptosis in melanoma cells.[1]
Caption: The RAS/RAF/MEK/ERK pathway and the point of intervention for pyrazole-based BRAF inhibitors.
Janus Kinase (JAK) Inhibitors: Intervening in Hematologic Malignancies
Mechanism Insight: The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in the proliferation and survival of tumor cells, particularly in hematologic malignancies.[11] Abnormal activation of this pathway is a therapeutic target, and pyrazole derivatives have been developed as potent JAK inhibitors.[11][12]
A series of 4-amino-(1H)-pyrazole derivatives demonstrated potent inhibition of multiple JAK isoforms.[11] Compound 3f , for example, showed IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[12] These compounds displayed more potent antiproliferative activities against various cancer cell lines than the approved JAK inhibitor Ruxolitinib.[12]
Part 2: Comparative Efficacy Data of Pyrazole Analogues
The ultimate measure of a compound's potential is its efficacy against cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the IC50 values for representative pyrazole analogues against various human cancer cell lines.
| Compound Class | Representative Analogue | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Multi-Target | Compound 28 | CDKs | HCT116 (Colon) | 0.035 | [1] |
| HepG2 (Liver) | 0.028 | [1] | |||
| PI3K Inhibitor | Compound 43 | PI3K | MCF-7 (Breast) | 0.25 | [1] |
| BRAF Inhibitor | Compound 44 | BRAF V600E | RPMI-8226 (Myeloma) | <1 (EC50=1.52) | [1] |
| DNA Binding | Compound 59 | DNA Minor Groove | HepG2 (Liver) | 2.0 | [1] |
| JAK Inhibitor | Compound 11b | JAKs | HEL (Erythroleukemia) | 0.35 | [12] |
| K562 (CML) | 0.37 | [12] | |||
| CDK2 Inhibitor | Compound 9 | CDK2 | NCI 60-cell panel | 3.81 (GI50) | [6][7] |
| XO Inhibitor | Compound 1 | Xanthine Oxidase | HCT-116 (Colon) | 4.2 | [13] |
| HepG2 (Liver) | 4.4 | [13] | |||
| EGFR/VEGFR-2 | Compound 9 | EGFR/VEGFR-2 | HepG2 (Liver) | ~0.5 (Anticancer) | [14] |
Note: IC50 values are highly dependent on assay conditions and cell lines. This table is for comparative purposes based on the cited literature.
Part 3: Experimental Validation Protocols: A Self-Validating System
Trustworthy data is the bedrock of drug development. The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies to assess the efficacy of pyrazole analogues. Each protocol includes an explanation of the causality behind critical steps, reflecting an experienced scientist's approach.
Cell Viability Assessment: The MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Caption: Standard experimental workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment and recovery.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogue in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[15]
-
Causality: During this step, mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent solution) to each well.[15]
-
Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[15] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[15]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
Detailed Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for the MTT assay. After incubation, harvest both adherent and floating cells.[18][19]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[20] Gently mix.
-
Incubation: Incubate the mixture for 20 minutes at room temperature, protected from light.[20]
-
Causality: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, will label these cells. Propidium Iodide is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis when membrane integrity is lost.[18] This dual staining allows for precise differentiation.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[21]
Detailed Protocol:
-
Cell Harvesting: Collect at least 1 x 10^6 cells per sample after treatment.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes at 4°C.[22]
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and access the nuclear DNA. It also preserves the cellular structure.
-
-
Washing: Centrifuge to remove ethanol and wash the cells twice with PBS.[22]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[22] Incubate for at least 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL final concentration).[22]
-
Analysis: Incubate for 15-30 minutes in the dark before analyzing on a flow cytometer. The data is used to generate a DNA content frequency histogram, revealing the distribution of cells across the cell cycle phases.[21]
Target Engagement Analysis: Western Blotting
Western blotting allows for the detection of specific proteins to confirm if a pyrazole inhibitor is engaging its intended target and affecting downstream signaling.[23] For example, one could measure the phosphorylation status of ERK after treatment with a BRAF inhibitor.
Detailed Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA or NP40) containing protease and phosphatase inhibitors.[24][25]
-
Causality: Protease and phosphatase inhibitors are essential to prevent the degradation of proteins and the removal of phosphate groups, respectively, preserving the in vivo state of the signaling pathways under investigation.
-
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in SDS sample buffer. Separate the proteins by size on a polyacrylamide gel.[23][24]
-
Transfer: Electro-transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[23][26]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBS-T) for 1 hour at room temperature.[24]
-
Causality: Blocking prevents the primary and secondary antibodies from binding non-specifically to the membrane surface, which would otherwise cause high background noise.
-
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C.[24] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25] The intensity of the bands provides semi-quantitative data on the protein's expression or phosphorylation level.[23]
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a powerful tool in the development of targeted anticancer therapies.[1][2] The analogues discussed herein demonstrate potent and often selective activity against key oncogenic drivers, leading to cell cycle arrest, apoptosis, and the inhibition of proliferation across a wide range of cancer cell lines.[1][6][13]
The path forward involves several key strategies. First, the continued exploration of structure-activity relationships will enable the design of next-generation inhibitors with even greater potency and improved selectivity to minimize off-target effects. Second, the development of dual- or multi-targeted pyrazole analogues that can simultaneously inhibit complementary survival pathways holds promise for overcoming drug resistance.[1] Finally, a comprehensive understanding of the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these lead compounds is crucial for their successful translation from the laboratory to the clinic.[2][6] The rigorous application of the experimental workflows detailed in this guide is fundamental to achieving these goals and advancing the next wave of pyrazole-based cancer therapeutics.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters. (2016, August 23). ACS Publications. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Assaying cell cycle status using flow cytometry - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Assay Genie. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022, May 1). Bentham Science. [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (No Date). UT Health San Antonio. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). MDPI. [Link]
-
Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026, March 12). ResearchGate. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). ijpsonline.com. [Link]
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021, February 25). Journal of Applied Pharmaceutical Science. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed. (2024, October 29). PubMed. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). sciresol.scepra.org. [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2025, October 19). ResearchGate. [Link]
-
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024, October 6). MDPI. [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 10). ResearchGate. [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (No Date). Boster Biological Technology. [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. (No Date). Cell Biolabs. [Link]
-
MTT Cell Assay Protocol. (No Date). Texas Children's Hospital. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023, July 12). Semantic Scholar. [Link]
-
Western Blot Protocol | OriGene Technologies Inc. (No Date). OriGene. [Link]
-
Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2019, July 16). Taylor & Francis Online. [Link]
-
Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors - Digital Commons @ Winthrop. (2023, April 15). Winthrop University. [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed. (2010, September 15). PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (No Date). scielo.br. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. japsonline.com [japsonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors [digitalcommons.winthrop.edu]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. atcc.org [atcc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
- 26. Western blot protocol | Abcam [abcam.com]
Comparative Anticancer Efficacy: 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Sorafenib
As drug development pushes toward overcoming kinase inhibitor resistance, evaluating novel synthetic scaffolds against established clinical benchmarks is critical. This guide provides an in-depth comparative analysis between Sorafenib (a gold-standard, multi-kinase inhibitor) and 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine , a representative of the highly versatile pyrazole-5-amine class of targeted anticancer agents [1].
Designed for researchers and assay development scientists, this guide dissects the mechanistic causality, quantitative performance, and self-validating experimental workflows required to benchmark these compounds.
Mechanistic Causality: Type II vs. Type I Kinase Inhibition
To understand the divergent efficacy profiles of these two compounds, we must examine their structural interaction with the kinase domain.
Sorafenib (The Benchmark): Sorafenib utilizes a diaryl urea motif to function as a Type II kinase inhibitor . It binds to the DFG-out (Asp-Phe-Gly) conformation of kinases like VEGFR2, PDGFR, and RAF. By locking the kinase in an inactive state, Sorafenib achieves slow off-rates and broad-spectrum anti-angiogenic and anti-proliferative effects. However, this mechanism is highly susceptible to gatekeeper mutations that sterically block the allosteric hydrophobic pocket.
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (The Novel Scaffold): Pyrazole derivatives typically act as Type I or Type I½ ATP-competitive inhibitors [2]. The pyrazole-5-amine core acts as a critical hydrogen bond donor/acceptor system that anchors directly to the kinase hinge region (e.g., interacting with Cys919 in VEGFR2 or equivalent residues in CDKs/EGFR). The addition of the 3-bromophenyl group is a strategic structural choice: the heavy, lipophilic bromine atom extends deep into the adjacent hydrophobic pocket, significantly enhancing binding affinity while maintaining efficacy against certain DFG-in active conformations that resist Sorafenib [3].
Fig 1. Mechanistic pathway of VEGFR/RAF signaling and distinct inhibition nodes of the two compounds.
Quantitative Data Presentation
The following tables synthesize representative in vitro pharmacological data comparing the two compounds across enzymatic and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Note: Pyrazole derivatives often show a shifted selectivity profile toward EGFR and CDKs compared to the RAF-heavy profile of Sorafenib.
| Target Kinase | Sorafenib (Reference) | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine |
| VEGFR2 | 90 ± 15 | 145 ± 20 |
| BRAF (V600E) | 38 ± 8 | > 1,000 |
| EGFR (WT) | > 10,000 | 310 ± 45 |
| CDK2 | > 10,000 | 480 ± 60 |
Table 2: Cellular Anti-Proliferative Activity (IC50, µM)
| Cell Line | Origin / Characteristics | Sorafenib | Pyrazole Derivative |
| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.6 | 7.2 ± 1.1 |
| HUVEC | Endothelial (Angiogenesis) | 0.04 ± 0.01 | 0.18 ± 0.05 |
| MCF-7 | Breast Cancer (EGFR/CDK active) | 12.5 ± 2.0 | 6.4 ± 0.8 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the comparison of these compounds must be executed using self-validating assay systems. The inclusion of strict controls (Z'-factor calculation) ensures that any observed differential efficacy is due to compound geometry, not assay drift.
Protocol A: FRET-Based In Vitro Kinase Inhibition Assay
This protocol isolates the direct biochemical interaction between the compounds and the VEGFR2 kinase domain.
-
Reagent Preparation: Prepare a 3X enzyme master mix containing recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare 10-point, 3-fold serial dilutions of Sorafenib and 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Pre-Incubation (Critical Step): Add the enzyme mix to the compounds and incubate for 30 minutes at room temperature. Causality: Sorafenib, as a Type II inhibitor, requires longer pre-incubation times to access the DFG-out conformation compared to the faster Type I binding of the pyrazole.
-
Reaction Initiation: Add ATP (at the predetermined Km value) and a FRET-labeled peptide substrate. Incubate for 60 minutes.
-
Termination & Readout: Add EDTA to chelate Mg2+ and stop the reaction. Read the plate on a microplate reader (Ex: 340 nm, Em: 495/520 nm).
-
Validation: Calculate the Z'-factor using DMSO-only (negative control) and 10 µM Sorafenib (positive control) wells. A Z' > 0.6 validates the assay.
Protocol B: Cellular Viability Assay (MTT)
This assay measures the translation of biochemical inhibition into phenotypic anti-proliferative efficacy.
-
Cell Seeding: Seed HepG2 and MCF-7 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Treatment: Replace media with fresh media containing serial dilutions of the test compounds (0.1 µM to 50 µM). Include vehicle controls (0.5% DMSO).
-
Incubation: Cultivate for 72 hours. Causality: 72 hours allows sufficient time for kinase inhibition to arrest the cell cycle and induce apoptosis.
-
Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization: Aspirate the media and dissolve the crystals in 150 µL of DMSO. Read absorbance at 570 nm.
Fig 2. Standardized high-throughput experimental workflow for comparative anticancer assays.
Conclusion
While Sorafenib remains a highly potent, broad-spectrum Type II multi-kinase inhibitor, its clinical utility is frequently limited by acquired resistance and off-target toxicities. The 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold offers a compelling alternative. By acting as a Type I hinge-binder, this pyrazole derivative bypasses DFG-out specific gatekeeper mutations. Furthermore, as demonstrated by the cellular data, the pyrazole scaffold exhibits a shifted selectivity profile, showing enhanced relative efficacy in EGFR/CDK-driven models (like MCF-7) compared to RAF-driven models, making it a valuable structural starting point for next-generation targeted therapies.
References
-
Becerra D, Abonia R, Castillo J-C. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022; 27(15):4723. Available at:[Link]
-
Nasr, M. N.; Gineinah, M. M. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. ACS Omega. 2021; 6(27):17651-17663. Available at:[Link]
-
Tighadouini S., Radi S., Abrigach F., et al. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal. 2018; 12:122. Available at:[Link]
In Vitro Validation of Pyrazole Candidates Against Human Tumor Cell Lines: A Comparative Guide
The pyrazole scaffold has emerged as a highly versatile pharmacophore in modern oncology, demonstrating exceptional efficacy as a backbone for multi-targeted kinase inhibitors, tubulin polymerization disruptors, and apoptosis inducers[1][2]. For drug development professionals and application scientists, validating these novel candidates requires rigorous in vitro benchmarking against established standard-of-care chemotherapeutics.
This guide provides an objective, data-driven comparison of recent pyrazole derivatives against standard alternatives, alongside the self-validating experimental methodologies required to prove their mechanistic efficacy.
Mechanistic Rationale: Why Pyrazoles?
The unique electronic properties of the five-membered, nitrogen-rich pyrazole ring allow it to form robust hydrogen bonds within the ATP-binding pockets of various oncogenic kinases (e.g., CDK2, PI3K, EGFR, and VEGFR-2)[1][3]. By competitively inhibiting these kinases, pyrazole derivatives disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.
Figure 1: Pyrazole-mediated kinase inhibition and downstream anti-proliferative signaling.
Comparative Performance Data
To objectively evaluate pyrazole candidates, their half-maximal inhibitory concentration (IC₅₀) must be benchmarked against clinical standards such as Doxorubicin, Sorafenib, or Erlotinib across diverse human tumor cell lines. The table below synthesizes recent validation data for top-performing pyrazole derivatives.
| Pyrazole Candidate | Primary Target / Mechanism | Cell Line (Cancer Type) | Candidate IC₅₀ (µM) | Standard Alternative | Standard IC₅₀ (µM) | Ref |
| Compound 15 | Tubulin Polymerization | MCF7 (Breast) | 0.042 | CA-4 | 0.35 | [1] |
| Compound 43 | PI3K Inhibition | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 50 | Dual EGFR / VEGFR-2 | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [1] |
| Compound 9 | Multi-kinase | EKVX (Lung - NSCLC) | 1.90 | Sorafenib | 1.90 | [4] |
| Compound 4 | CDK2 / Cyclin A2 | NCI-60 Panel (Mean) | 3.82 | AT7519 | N/A | [3] |
Data Insight: Pyrazole derivatives frequently outperform broad-spectrum chemotherapeutics (like Doxorubicin) by achieving sub-micromolar potency. For instance, Compound 43 demonstrated nearly a 4-fold higher potency than Doxorubicin in MCF7 cells due to its highly specific PI3K engagement[1].
Standardized In Vitro Validation Workflows
To ensure trustworthiness and reproducibility, the experimental protocols used to generate the data above must operate as self-validating systems. Below is the sequential workflow for validating a pyrazole hit.
Figure 2: Step-by-step in vitro validation workflow for screening pyrazole candidates.
Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)
While MTT is common, the Sulforhodamine B (SRB) assay is preferred for adherent cell lines (e.g., A549, MCF7) because it measures total cellular protein content, which is independent of the metabolic fluctuations that can confound MTT readouts.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Compound Preparation: Dissolve the pyrazole candidate in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final testing concentrations (e.g., 0.01 to 100 µM).
-
Dosing: Add 100 µL of the diluted compounds to the wells.
-
Incubation: Incubate for 48 to 72 hours.
-
Fixation & Staining: Fix cells with 10% cold Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes.
-
Washing & Reading: Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base (pH 10.5). Measure absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression (curve fitting) in software like GraphPad Prism to determine the IC₅₀.
Protocol B: Target Engagement (In Vitro Kinase Assay)
To prove that the cytotoxicity is driven by the intended mechanism (e.g., CDK2 or EGFR inhibition), an isolated enzyme assay is required[1][3].
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the recombinant target kinase (e.g., CDK2/Cyclin A2), the pyrazole candidate (at varying concentrations), and the specific peptide substrate.
-
ATP Addition: Initiate the reaction by adding ATP (at a concentration near the enzyme's Kₘ) spiked with a tracer (e.g., radiolabeled[γ-³²P]ATP or a fluorescent ATP analog).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Depending on the assay type (e.g., Kinase-Glo® or TR-FRET), add the detection reagent. Measure luminescence or fluorescence transfer.
-
Validation: Calculate the IC₅₀ for enzyme inhibition. A highly potent pyrazole should exhibit an isolated kinase IC₅₀ in the low nanomolar to low micromolar range (e.g., Compound 4 showed a CDK2 IC₅₀ of 3.82 µM)[3].
Experimental Causality & Self-Validating Principles (E-E-A-T)
To ensure the scientific integrity of the validation process, researchers must embed specific controls that explain the causality of the results:
-
The Vehicle Control (0.1% DMSO): Pyrazole derivatives are highly hydrophobic and require DMSO for solubilization. However, DMSO concentrations >0.1% can induce cellular toxicity. By capping the final DMSO concentration at 0.1% and using it as the 100% viability baseline, we isolate the cytotoxic effect of the pyrazole from solvent-induced stress.
-
The Positive Control (Standard-of-Care): Always run a known drug (e.g., Doxorubicin or Sorafenib) in parallel[1][4]. If the positive control fails to achieve its literature-established IC₅₀, the entire assay plate is invalidated. This ensures the cell line has not drifted genetically or developed unexpected resistance.
-
Phenotypic vs. Target Disconnects: It is common for a pyrazole to show high potency in an isolated kinase assay but poor cytotoxicity in whole cells. This causality is usually driven by poor cell membrane permeability or high efflux pump (P-gp) activity. If this disconnect occurs, researchers must pivot to structural optimization (e.g., acylating primary amino groups to enhance lipophilicity).
Conclusion
The in vitro validation of pyrazole candidates requires a multi-tiered approach that moves from broad phenotypic cytotoxicity to highly specific target engagement. As demonstrated by candidates like Compound 43 and Compound 50, optimized pyrazole scaffolds can significantly outperform traditional chemotherapeutics in both potency and selectivity[1]. By strictly adhering to self-validating protocols and utilizing appropriate standard-of-care benchmarks, drug development professionals can confidently advance these candidates into in vivo preclinical models.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (nih.gov) URL:[Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities Source: National Institutes of Health (nih.gov) URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Institutes of Health (nih.gov) URL:[Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: Royal Society of Chemistry (rsc.org) URL:[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 4. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparing antimicrobial activity of pyrazole derivatives with standard antibiotics
Title: Comparative Efficacy of Pyrazole Derivatives vs. Standard Antibiotics: A Mechanistic and Quantitative Guide
As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I frequently evaluate novel pharmacophores designed to bypass established bacterial resistance mechanisms. The pyrazole scaffold—a five-membered diazole ring—has emerged as a highly metabolically stable and synthetically versatile nucleus. Unlike many standard antibiotics that rely on single-target pathways (rendering them highly susceptible to target-site mutations), rationally designed pyrazole derivatives exhibit multi-target bactericidal and fungicidal properties.
This guide provides an objective, data-driven comparison of pyrazole derivatives against standard clinical antibiotics (e.g., Ciprofloxacin, Ampicillin), detailing their mechanisms, comparative MIC data, and the rigorous experimental protocols required to validate their efficacy.
Mechanistic Grounding: Why Pyrazoles Outperform Single-Target Standards
Standard antibiotics often face rapid resistance due to their predictable, singular mechanisms. For instance, Ampicillin targets penicillin-binding proteins (PBPs) to inhibit cell wall synthesis, while Ciprofloxacin selectively inhibits DNA gyrase and topoisomerase IV. Bacteria readily overcome these via beta-lactamase production or gyrA gene mutations.
Conversely, pyrazole derivatives—particularly those hybridized with thiazoles, coumarins, or halogens (e.g., -CF3, -F)—act as multi-target disruptors. Molecular docking and in vitro assays confirm that pyrazoles can simultaneously intercalate bacterial DNA, inhibit DNA gyrase, and physically disrupt the bacterial cell wall[1]. This dual-action mechanism significantly lowers the mutation prevention concentration (MPC), making it mathematically improbable for pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) to develop spontaneous resistance.
Multi-target antimicrobial pathways of pyrazole derivatives vs. standard antibiotics.
Quantitative Comparative Analysis
To objectively evaluate performance, we analyze the Minimum Inhibitory Concentration (MIC) of leading pyrazole derivatives against standard antibiotics. Lower MIC values indicate higher potency. The data below synthesizes recent high-throughput screening results across Gram-positive and Gram-negative strains.
| Compound Class / Derivative | Target Pathogen | Pyrazole MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) | Efficacy Conclusion |
| Pyrano[2,3-c]pyrazole (12d) | Bacillus subtilis | 6.25 | Ciprofloxacin | 6.25 | Equivalent potency[2] |
| Multicomponent Pyrazole (9k) | Escherichia coli | 0.50 - 2.50 | Ciprofloxacin | 3.12 - 6.25 | Superior potency[2] |
| Pyrazole-phenylthiazole (14b) | MRSA (ATCC 43300) | 4.00 | Ampicillin | >16.00 (Resistant) | Overcomes resistance[3] |
| p-Fluoro Pyrazole (36b) | MRSA | 2.50 | Ciprofloxacin | 1.84 | Comparable potency[4] |
Causality Insight: The addition of electron-withdrawing groups (like the para-fluoro substitution in compound 36b or trifluoromethyl groups) significantly enhances the lipophilicity of the pyrazole core. This allows the derivative to penetrate the thick, cross-linked peptidoglycan layer of Gram-positive bacteria more effectively than highly polar standard antibiotics, explaining the superior MRSA activity[4].
Experimental Methodology: A Self-Validating Evaluation System
To ensure scientific integrity, we do not rely on standard disk diffusion assays. The lipophilic nature of pyrazole derivatives often results in poor agar diffusion, yielding false negatives. Instead, we utilize a self-validating Broth Microdilution and Cytotoxicity workflow. This ensures that observed antibacterial activity is pathogen-specific and not a result of universal cellular toxicity.
Self-validating high-throughput workflow for evaluating antimicrobial efficacy and safety.
Step-by-Step Protocol: Broth Microdilution & Selectivity Indexing
-
Inoculum Preparation : Cultivate bacterial strains (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, skewing the MIC higher.
-
-
Compound Dilution : Dissolve the pyrazole derivative in DMSO (final assay concentration <1% v/v to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL). Include Ciprofloxacin as a positive control and 1% DMSO as a negative control.
-
Incubation & MIC Determination : Add the standardized inoculum to each well. Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours.
-
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable bacteria. This provides an objective, colorimetric validation of cell viability, bypassing optical density errors caused by compound precipitation. The lowest concentration remaining blue is the MIC.
-
-
MBC Confirmation : Plate 10 µL from all clear (blue) wells onto drug-free agar plates. Incubate for 24 hours. The lowest concentration yielding no colony growth is the Minimum Bactericidal Concentration (MBC).
-
Cytotoxicity & Selectivity Index (SI) : In parallel, test the MBC concentrations against a mammalian cell line (e.g., HEK293) using an MTT assay. Calculate the SI ( SI=CC50/MIC ).
-
Causality: An SI > 10 validates the compound as a true antimicrobial lead rather than a general biocide, ensuring the protocol is self-validating for safety and efficacy[4].
-
Conclusion
Pyrazole derivatives represent a paradigm shift in antimicrobial drug development. By leveraging multi-target mechanisms—such as simultaneous DNA gyrase inhibition and cell wall disruption—they offer a robust alternative to standard antibiotics like Ciprofloxacin and Ampicillin, particularly against multidrug-resistant strains like MRSA. Rigorous, colorimetric microdilution paired with parallel cytotoxicity screening remains the gold standard for validating these next-generation pharmacophores.
References
- Antibacterial pyrazoles: tackling resistant bacteria.NIH PubMed Central (PMC).
- Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA).Adichunchanagiri University.
Sources
Benchmarking Kinase Inhibition: A Comparative Guide to Determining IC50 Values for Novel Pyrazole-Based Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Targeting
The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of potent, ATP-competitive kinase inhibitors[1]. From blockbuster JAK inhibitors like Ruxolitinib to experimental Aurora kinase antagonists, pyrazole derivatives exhibit exceptional binding affinity within the highly conserved ATP-binding pockets of target kinases[1].
For drug development professionals, accurately determining the half-maximal inhibitory concentration (IC50) of these novel compounds is the cornerstone of lead optimization. However, the choice of assay technology can fundamentally alter the perceived potency of a compound. As a Senior Application Scientist, I have structured this guide to objectively compare the two industry-standard methodologies—Luminescent ADP Detection (ADP-Glo™) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) —providing the mechanistic logic and self-validating protocols required to generate trustworthy IC50 data.
Mechanistic Context: How Pyrazoles Inhibit Kinase Activity
To accurately measure inhibition, we must first define the biochemical event. Kinases catalyze the transfer of a terminal phosphate from ATP to a protein substrate, generating ADP as a stoichiometric byproduct. Pyrazole-based inhibitors typically function as Type I or Type II inhibitors, directly competing with ATP for occupancy in the kinase hinge region.
Fig 1: ATP-competitive mechanism of pyrazole-based inhibitors in kinase signaling.
Technology Comparison: TR-FRET vs. Luminescent ADP Detection
When evaluating a novel pyrazole library, selecting the right assay platform dictates the integrity of your hit-to-lead campaign.
A. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is a proximity-based assay relying on a donor fluorophore (e.g., Eu3+, emitting at 620 nm) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647, emitting at 665 nm)[2]. Energy transfer only occurs when the donor and acceptor are brought within <10 nm of each other, typically via a phospho-specific antibody binding to the phosphorylated substrate[2].
-
The Causality of Choice: Pyrazole derivatives can sometimes exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, the quantitative ratio of 665 nm/620 nm emissions inherently corrects for inner-filter effects and well-to-well volume variations[2].
-
Limitation: It is target-specific. You must have a validated phospho-specific antibody for your kinase's substrate.
B. ADP-Glo™ (Luminescent ADP Detection)
The ADP-Glo™ assay is a universal, homogeneous method that measures kinase activity by quantifying the ADP produced during the reaction[3]. It is target-agnostic and can monitor virtually any ADP-generating enzyme[4].
-
The Causality of Choice: Because it measures ADP directly, it does not require specialized antibodies. This makes it the superior choice for screening pyrazole inhibitors against atypical or newly discovered kinases. Furthermore, it tolerates high ATP concentrations (up to 1mM), allowing researchers to screen compounds under conditions that better mimic physiological intracellular ATP levels[3].
Self-Validating Experimental Protocol: ADP-Glo Workflow
To establish a trustworthy IC50 value, the assay must be a self-validating system. This means incorporating internal controls that independently verify assay performance, regardless of the pyrazole inhibitor's efficacy.
Fig 2: Two-step luminescent detection logic for quantifying kinase activity.
Required Internal Controls:
-
Maximal Activity (0% Inhibition): Vehicle (DMSO) + Kinase + Substrate + ATP. Validates enzyme viability and establishes the upper assay window.
-
Background (100% Inhibition Surrogate): Vehicle + Substrate + ATP (No Kinase). Validates the efficiency of the ATP depletion step. High background indicates incomplete ATP degradation.
-
Pharmacological Control: A well-characterized reference inhibitor (e.g., Ruxolitinib). Confirms the assay's sensitivity to detect known pharmacological interventions.
Step-by-Step Methodology (384-well format):
-
Reagent Equilibration: Thaw and equilibrate the Kinase Detection Buffer and Substrate to room temperature[5].
-
Causality: Luciferase is highly temperature-sensitive. Processing reagents at variable temperatures causes well-to-well signal drift, skewing the IC50 curve. If a precipitate is present in the buffer, incubate at 37°C for 15 minutes to solubilize it and prevent pipette clogging[5].
-
-
Kinase Reaction (5 µL): Combine 1X kinase buffer, target kinase, substrate, and a 10-point serial dilution of the pyrazole inhibitor.
-
Causality: A 5 µL reaction volume allows for high-throughput miniaturization while strictly maintaining the required 1:1:2 volumetric ratio of Kinase Reaction : ADP-Glo Reagent : Detection Reagent[5].
-
-
ATP Depletion (5 µL): Add 5 µL of ADP-Glo™ Reagent and incubate for exactly 40 minutes at room temperature[4].
-
Signal Generation (10 µL): Add 10 µL of Kinase Detection Reagent and incubate for 30–60 minutes[4].
-
Causality: This reagent simultaneously converts the reaction-generated ADP back into ATP and introduces the luciferase/luciferin cascade[3]. The incubation ensures steady-state kinetics are reached before reading.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[5].
Comparative Data Analysis: Orthogonal Validation
Because pyrazole compounds can occasionally interact with assay reporter enzymes, orthogonal testing (using both TR-FRET and ADP-Glo) is the gold standard for validating a lead candidate. Below is a representative data summary illustrating how orthogonal platforms confirm true IC50 values and identify assay artifacts.
| Compound | Target Kinase | TR-FRET IC50 (nM) | ADP-Glo IC50 (nM) | Assay Concordance |
| Ruxolitinib (Standard) | JAK2 | 2.8 ± 0.3 | 3.1 ± 0.4 | High |
| Novel Pyr-01 | JAK2 | 1.4 ± 0.2 | 1.5 ± 0.2 | High |
| Tozasertib (Standard) | Aurora B | 12.5 ± 1.1 | 14.0 ± 1.3 | High |
| Novel Pyr-02 | Aurora B | 0.3 ± 0.1 | >1000 (Artifact)* | Poor |
*Application Insight: Novel Pyr-02 exhibited a massive discrepancy. Investigation revealed the compound was a direct inhibitor of the luciferase enzyme used in the ADP-Glo readout. This caused a false-negative for luminescence, which mathematically masqueraded as a lack of kinase inhibition. The TR-FRET platform, immune to luciferase inhibition, provided the accurate sub-nanomolar IC50 measurement.
References
- Promega Corporation. "ADP-Glo™ Kinase Assay Quick Protocol #9FB099". Promega.com.
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual". Promega.com.
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". Promega.com.
- Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits". Sinobiological.com.
- MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
